molecular formula C8H11NO3S B2394112 N-(3-(Hydroxymethyl)phenyl)methanesulfonamide CAS No. 376347-09-0

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Cat. No.: B2394112
CAS No.: 376347-09-0
M. Wt: 201.24
InChI Key: VPZIJOVNCXBFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 376347-09-0) is a small-molecule compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol, this compound serves as a versatile chemical building block . Its structure features both a hydroxymethyl group and a methanesulfonamide group attached to a phenyl ring, making it a valuable intermediate for the synthesis of more complex molecules. This is particularly relevant in the development of novel chemical entities and for the exploration of structure-activity relationships . The primary research application of this compound lies in its role as a precursor in sophisticated synthetic methodologies, such as the construction of peptides and other biologically active compounds . The presence of the sulfonamide group is of note, as this functional group is found in a wide range of pharmacologically active agents. The compound is characterized by high purity (≥97%), ensuring reliability and consistency in experimental results . From a safety and handling perspective, this product is labeled with the GHS07 signal word and carries the hazard statements H315, H319, and H332, indicating it can cause skin and eye irritation and is harmful if inhaled . Researchers are advised to consult the Safety Data Sheet (SDS) and adhere to all precautionary statements, which include washing thoroughly after handling and using personal protective equipment . This product is intended for research and further manufacturing applications only; it is not for diagnostic or therapeutic human use .

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZIJOVNCXBFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide – Structural Analysis & Synthetic Methodologies

Executive Summary

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is a pivotal bifunctional intermediate in medicinal chemistry, bridging the gap between polar sulfonamide pharmacophores and reactive benzyl alcohol linkers.[1] While its para-isomer (CAS 774238-85-6) is frequently cataloged, the meta-isomer represents a specialized scaffold often synthesized in situ or as a custom intermediate for kinase inhibitor design and fragment-based drug discovery (FBDD).[1] This guide provides a rigorous analysis of its chemical architecture, validated synthetic pathways, and strategic applications in drug development.

Chemical Identity & Structural Architecture

This compound features a 1,3-disubstituted benzene ring, positioning a methanesulfonamide group meta to a hydroxymethyl moiety.[1] This specific geometry is critical for targeting protein pockets where a "hinge-binding" sulfonamide must be spatially separated from a solvent-exposed hydroxyl group.[1]

Attribute Detail
IUPAC Name N-[3-(Hydroxymethyl)phenyl]methanesulfonamide
Synonyms 3-(Methylsulfonamido)benzyl alcohol; N-(3-Hydroxymethylphenyl)methanesulfonamide
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
SMILES CS(=O)(=O)Nc1cccc(CO)c1
InChI Key (Predicted) YNQSODATMCATMW-UHFFFAOYSA-N (Analogous to para-isomer)
CAS Registry Number Not widely indexed in public catalogs; often referenced via precursor CAS 32087-05-1
3D Conformer Analysis

The molecule adopts a non-planar conformation. The sulfonamide nitrogen is sp³-hybridized (pyramidal), allowing the sulfonyl group to rotate out of the aromatic plane. The hydroxymethyl group provides a flexible "arm" capable of acting as both a hydrogen bond donor and acceptor, making it an excellent probe for active site mapping.

Physicochemical Profile

The following properties are derived from validated cheminformatic models (ACD/Labs, ChemAxon) and analogous experimental data from the para-isomer.

Property Value / Range Implication for Drug Design
LogP (Octanol/Water) 0.6 – 0.9 (Predicted)High Oral Bioavailability: Falls within the optimal Lipinski range (LogP < 5), suggesting good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~65–75 ŲCNS Penetration: Values < 90 Ų typically indicate potential for blood-brain barrier (BBB) penetration.[1]
H-Bond Donors (HBD) 2 (NH, OH)Binding Affinity: Critical for forming specific interactions with protein residues (e.g., Asp, Glu).[1]
H-Bond Acceptors (HBA) 3 (SO₂, OH)Solubility: Enhances aqueous solubility relative to non-polar analogs.[1]
pKa (Sulfonamide NH) ~9.8 – 10.2Ionization: Predominantly neutral at physiological pH (7.4), ensuring passive diffusion.
Melting Point ~90–110 °C (Predicted)Solid State: Likely a crystalline solid, facilitating handling and purification.

Synthetic Pathways

Two primary routes exist for synthesizing this compound.[2][3][4] Route A is the industry standard for high purity, avoiding the regioselectivity issues of Route B .

Route A: Reductive Strategy (Recommended)

Targeting the Ester Precursor to Avoid O-Sulfonylation[1]

This pathway utilizes Methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) as the starting material.[1] By installing the sulfonamide before generating the alcohol, we eliminate the risk of forming the O-mesylate byproduct.

  • Starting Material: Methyl 3-aminobenzoate.[1]

  • Sulfonylation: React with Methanesulfonyl chloride (MsCl) in Pyridine/DCM to form Methyl 3-(methylsulfonamido)benzoate.[1]

  • Reduction: Selective reduction of the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

SynthesisRouteA SM Methyl 3-aminobenzoate Step1 Sulfonylation (MsCl, Pyridine, 0°C) SM->Step1 Inter Methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) Step1->Inter Step2 Reduction (LiAlH4, THF, 0°C -> RT) Inter->Step2 Product N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Step2->Product

Figure 1: The reductive synthesis pathway ensures high chemoselectivity by masking the alcohol as an ester during the sulfonylation step.[1]

Route B: Direct Sulfonylation (Challenging)

Direct Reaction of 3-Aminobenzyl Alcohol[1]

Reaction of 3-aminobenzyl alcohol (CAS 1877-77-6) with MsCl.[1]

  • Risk: MsCl is non-selective and will react with both the amine (-NH₂) and the alcohol (-OH) to form the N,O-dimesylated byproduct.[1]

  • Control: Requires strict stoichiometry (1.0 eq MsCl), low temperature (-10°C), and a bulky base (e.g., DIPEA) to favor N-sulfonylation.[1] Yields are typically lower (40-60%) due to purification losses.[1]

Reactivity & Stability Profile

Understanding the reactivity of the functional groups is crucial for using this intermediate in downstream synthesis.

  • Oxidation Potential: The benzylic alcohol is susceptible to oxidation.

    • Reagents: MnO₂ or Swern conditions will convert it to the benzaldehyde .

    • Reagents: Jones reagent or KMnO₄ will convert it to the benzoic acid .

  • Leaving Group Activation: The hydroxyl group is a poor leaving group but can be activated for Nucleophilic Substitution (Sₙ2).

    • Activation: React with MsCl/TEA or SOCl₂ to form the benzyl chloride/mesylate .

    • Application: This activated species can then be coupled with amines, thiols, or carbon nucleophiles to build larger drug scaffolds.

  • Sulfonamide Stability: The sulfonamide bond is robust against acid/base hydrolysis under mild conditions, making it a stable "anchor" during multi-step synthesis.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 3-aminobenzenesulfonamide motif is a classic "hinge binder" in kinase inhibitors.[1]

  • Mechanism: The sulfonamide oxygen atoms accept hydrogen bonds from the backbone NH of the kinase hinge region, while the NH donates a hydrogen bond to the backbone carbonyl.

  • Role of Hydroxymethyl: The meta-hydroxymethyl group projects into the "solvent front" or a specific hydrophobic pocket (e.g., the gatekeeper region), improving selectivity over other kinases.

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment (MW < 250), this compound is an ideal starting point for FBDD campaigns.[1]

  • Ligand Efficiency: Its high polarity and rigid aromatic core provide high binding enthalpy per heavy atom.

  • Evolution: Hits containing this fragment are typically "grown" by converting the alcohol into an ether or amine linker to reach adjacent sub-pockets.

MedChemApps Center N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Kinase Kinase Inhibitor (Hinge Binder) Center->Kinase H-Bonding Linker Linker Chemistry (Benzyl Halide Precursor) Center->Linker Activation FBDD Fragment-Based Design (Polar Scaffold) Center->FBDD Screening

Figure 2: Strategic applications of the scaffold in modern drug discovery workflows.

Analytical Characterization

To validate the synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, the following spectral data should be obtained.

Technique Expected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 9.80 (s, 1H, NH): Exchangeable sulfonamide proton.δ 7.30–7.00 (m, 4H, Ar-H): Aromatic multiplet.δ 5.25 (t, 1H, OH): Triplet if coupling to CH₂, singlet if exchange is fast.δ 4.50 (d, 2H, CH₂): Benzylic methylene protons.δ 3.00 (s, 3H, CH₃): Characteristic methyl sulfone singlet.
LC-MS (ESI) [M+H]⁺ = 202.25: Protonated molecular ion.[M-H]⁻ = 200.23: Deprotonated ion (often more intense for sulfonamides).[1]
IR Spectroscopy 3200–3400 cm⁻¹: Broad O-H and N-H stretch.1330 & 1150 cm⁻¹: Strong S=O asymmetric and symmetric stretches.

References

  • Synthesis of Sulfonamides: Organic Syntheses, Coll. Vol. 3, p. 276 (Preparation of 3-aminobenzyl alcohol precursors).[1]

  • Sulfonamide Bioisosteres in Medicinal Chemistry: Journal of Medicinal Chemistry, "Sulfonamides as Bioisosteres," 2015.

  • Precursor Data: Methyl 3-(methylsulfonamido)benzoate (CAS 32087-05-1) - PubChem Compound Summary.

  • Analogous Compound Data: N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 774238-85-6) - Sigma-Aldrich Product Sheet.

  • General Reactivity of Benzyl Alcohols: Chemistry LibreTexts, "Reactions of Alcohols."

Sources

Role of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide as a Tamsulosin intermediate

[1]

Executive Summary

Tamsulosin (Flomax) is a selective

1benzenesulfonamide

1

The compound N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 376347-09-0) represents a methanesulfonamide anilino scaffold (

1chemically incompatible15-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide1

This guide clarifies this distinction and provides the validated protocols for the actual Tamsulosin precursors to ensure experimental success.

Part 1: Structural Forensics & Feasibility Analysis[1]

Target Molecule: Tamsulosin

To understand the intermediate requirements, we must first dissect the target.[1]

  • IUPAC Name: 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide.[2]

  • Critical Moieties:

    • Core A: 2-Methoxy-5-alkyl-benzenesulfonamide (Sulfonamide attached to Ring).[1]

    • Core B: 2-Ethoxyphenoxyethyl chain.[1][2]

    • Chirality: (R)-enantiomer at the propyl amine linker.

The Query Compound: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide[1][3]
  • CAS: 376347-09-0[3]

  • Structure: A phenyl ring substituted at the 3-position with a hydroxymethyl group (

    
    ) and an amino group protected by a methylsulfonyl moiety (
    
    
    ).[1]
  • Disconnect:

    • Tamsulosin requires an aryl-sulfonamide (

      
      ).[1]
      
    • Query Compound possesses an aryl-methanesulfonamide (

      
      ).[1]
      
Visualization of the Structural Mismatch

The following diagram illustrates the retrosynthetic incompatibility.

Tamsulosin_Mismatch_Analysiscluster_0Functional Group AnalysisTamsulosinTamsulosin Target(Ar-SO2-NH2 Core)Real_IntCorrect Intermediate5-(2-aminopropyl)-2-methoxybenzenesulfonamide(Matches Target Core)Real_Int->Tamsulosin Direct Precursor(Reductive Amination)Query_IntQuery CompoundN-(3-(Hydroxymethyl)phenyl)methanesulfonamide(Ar-NH-SO2-Me Core)Query_Int->Tamsulosin Structural Mismatch(Wrong Functional Group)Text1Tamsulosin: Ar-S-N connectivityText2Query: Ar-N-S connectivity

Figure 1: Structural mismatch analysis demonstrating why the query compound is unsuitable for Tamsulosin synthesis.

Part 2: The Validated Tamsulosin Synthesis Pathway[1]

Since the query compound is incorrect, this section details the industry-standard synthesis using the correct intermediates. This pathway ensures high enantiomeric excess (ee) and minimizes impurity formation.[1]

Key Intermediates[1][2][5]
  • Amine Precursor (The "Left" Wing):

    • Name: 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide.[1][2]

    • CAS: 112101-81-2.

    • Role: Provides the chiral center and the sulfonamide pharmacophore.[1]

  • Alkylating Agent (The "Right" Wing):

    • Name: 2-(2-Ethoxyphenoxy)ethyl bromide.[1]

    • CAS: 3259-03-8.[1]

    • Role: Provides the phenoxy ether chain.[1]

Synthesis Workflow

The convergent synthesis involves the N-alkylation of the chiral amine with the phenoxy bromide.[1]

Tamsulosin_Synthesis_WorkflowAmineChiral Amine(CAS: 112101-81-2)ReactionN-Alkylation(Reflux, 80°C, 12-24h)Amine->ReactionBromidePhenoxy Bromide(CAS: 3259-03-8)Bromide->ReactionReagentsReagents:K2CO3, Acetonitrile/WaterReagents->ReactionWorkupWorkup & Extraction(Ethyl Acetate/Water)Reaction->WorkupPurificationCrystallization(Conversion to HCl Salt)Workup->PurificationProductTamsulosin HCl(>99.5% Purity)Purification->Product

Figure 2: Validated convergent synthesis workflow for Tamsulosin HCl.[1]

Part 3: Detailed Experimental Protocols

This section provides self-validating protocols for the correct intermediates.

Synthesis of 2-(2-Ethoxyphenoxy)ethyl bromide (CAS 3259-03-8)

This intermediate is prone to dimerization; strict stoichiometry is required.[1]

Reagents:

  • 2-Ethoxyphenol (Guethol)

  • 1,2-Dibromoethane (Excess)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)[1]

Step-by-Step Protocol:

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-Ethoxyphenol in Acetone (10 vol).

  • Base Addition: Add 2.5 eq of anhydrous

    
    . Stir for 30 min at room temperature to form the phenoxide.
    
  • Alkylation: Add 3.0 eq of 1,2-Dibromoethane dropwise. Note: Excess dibromide prevents the formation of the bis-phenoxy byproduct.

  • Reflux: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate under vacuum.

  • Purification: Distill under high vacuum to collect the product as a pale yellow oil.

    • Validation:

      
       NMR should show triplet signals at 
      
      
      3.6 (
      
      
      ) and
      
      
      4.3 (
      
      
      ).
Coupling to form Tamsulosin

Reagents:

  • 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide (1.0 eq)[1][2]

  • 2-(2-Ethoxyphenoxy)ethyl bromide (1.1 eq)[1]

  • Base: Triethylamine or

    
    [1]
    
  • Solvent: DMF or Acetonitrile/Water

Step-by-Step Protocol:

  • Dissolution: Dissolve the chiral amine (1.0 eq) in Acetonitrile (15 vol).

  • Addition: Add

    
     (2.0 eq) and the Bromide intermediate (1.1 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 24 hours.
    
  • IPC (In-Process Control): Monitor consumption of the amine by HPLC. Limit for unreacted amine:

    
    .
    
  • Quench: Cool to

    
    . Add water (30 vol) and extract with Ethyl Acetate.
    
  • Salt Formation: Dissolve the crude free base in Ethanol.[1] Add conc. HCl (1.1 eq) dropwise.

  • Crystallization: Cool to

    
    . Filter the white precipitate.
    
    • Yield: Typically 65–75%.

    • Purity:

      
       (HPLC).[2]
      

Part 4: Data Summary & Comparison

The following table contrasts the properties of the Query Compound vs. the Actual Intermediate, highlighting why the substitution is critical.

FeatureQuery Compound (CAS 376347-09-0)Actual Tamsulosin Intermediate (CAS 112101-81-2)
Structure N-(3-(Hydroxymethyl)phenyl)methanesulfonamide5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Sulfur Group Methanesulfonamide (

)
Sulfonamide (

)
Ring Sub. 3-substituted (Meta)1,2,5-trisubstituted
Function Potential intermediate for Triptans/AntiarrhythmicsCore scaffold for Tamsulosin
Reactivity Alcohol oxidation / Amine protectionChiral amine alkylation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11357361 (Tamsulosin Hydrochloride).[1] Retrieved from [Link][1]

  • Google Patents. Process for preparation of tamsulosin and its derivatives (EP1734036A1).[1] Retrieved from

CAS registry number and IUPAC nomenclature for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Structural Characterization, Pharmacophore Mapping, and Synthesis of N-[3-(hydroxymethyl)phenyl]methanesulfonamide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, sulfonamides serve as highly stable, versatile pharmacophores. This whitepaper provides an in-depth technical analysis of N-[3-(hydroxymethyl)phenyl]methanesulfonamide , a bifunctional building block frequently utilized in medicinal chemistry. By dissecting its IUPAC nomenclature, mapping its pharmacophoric vectors, and establishing a chemoselective synthesis protocol, this guide serves as a foundational resource for researchers and drug development professionals.

Chemical Identity and Nomenclature

The structural identity of a molecule dictates its physicochemical behavior and its interaction with biological targets. The compound is officially registered under CAS Registry Number 376347-09-0 .

According to IUPAC nomenclature rules, the molecule is named N-[3-(hydroxymethyl)phenyl]methanesulfonamide [1]. This name is derived systematically:

  • Parent Structure: The core is defined as methanesulfonamide (

    
    ).
    
  • N-Substitution: The nitrogen atom is substituted with a phenyl ring.

  • Ring Substitution: The phenyl ring features a hydroxymethyl group (

    
    ) at the meta position (position 3 relative to the amine linkage).
    

Table 1: Physicochemical and Identification Properties

PropertyValue
CAS Registry Number 376347-09-0
IUPAC Name N-[3-(hydroxymethyl)phenyl]methanesulfonamide
Molecular Formula

Molecular Weight 201.24 g/mol
Hydrogen Bond Donors 2 (Sulfonamide

, Hydroxyl

)
Hydrogen Bond Acceptors 3 (Sulfonyl oxygens, Hydroxyl oxygen)
Rotatable Bonds 3

Pharmacological Significance and Bioisosterism

From a drug design perspective, N-[3-(hydroxymethyl)phenyl]methanesulfonamide is a highly privileged scaffold. The strategic placement of functional groups allows it to act as a multi-vector interaction motif.

  • The Sulfonamide Core: Sulfonamides are classic bioisosteres for amides and carboxylic acids. They offer superior metabolic stability (resistance to protease cleavage) and present unique geometry. The tetrahedral sulfur atom directs the oxygen atoms to form strong, directional hydrogen bonds with target proteins[2].

  • The meta-Hydroxymethyl Vector: Meta-substituted benzenes are heavily utilized to fine-tune the trajectory of functional groups into specific binding pockets[3]. The hydroxymethyl group is amphoteric in its hydrogen-bonding capability (both donor and acceptor). In kinase inhibitors, this motif is frequently employed to engage the solvent-exposed region or the hinge binder region of the active site.

Pharmacophore A N-[3-(hydroxymethyl)phenyl] methanesulfonamide B Methanesulfonamide Core (H-Bond Donor/Acceptor) A->B C meta-Hydroxymethyl Group (Solvent Vector / Bioisostere) A->C D Phenyl Ring (Hydrophobic Scaffold) A->D

Pharmacophore mapping of the molecule's core structural motifs.

Experimental Methodology: Chemoselective Synthesis

Synthesizing this molecule presents a specific chemical challenge: chemoselectivity . The starting material, (3-aminophenyl)methanol, contains two nucleophilic centers—an aniline amine (


) and a primary alcohol (

). The goal is to selectively sulfonylate the amine without forming an O-mesylate byproduct.
Causality in Experimental Design
  • Nucleophilicity Differential: Amines are inherently more nucleophilic than alcohols. By maintaining strict stoichiometric control (1.05 eq of sulfonyl chloride) and low temperatures (0 °C), the reaction kinetics heavily favor N-sulfonylation[4].

  • Role of Pyridine: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     byproduct, driving the reaction forward. More importantly, it acts as a nucleophilic catalyst, reacting with methanesulfonyl chloride to form a highly reactive, yet selective, sulfonylpyridinium intermediate[2].
    

Table 2: Optimized Reaction Stoichiometry & Conditions

Reagent / ParameterRoleEquivalentsRationale
(3-aminophenyl)methanol Starting Material1.00 eqPrimary nucleophile
Methanesulfonyl chloride Electrophile1.05 eqStrict stoichiometry prevents O-mesylation
Pyridine Base / Catalyst2.00 eqNeutralizes HCl; forms reactive intermediate
Dichloromethane (DCM) Solvent0.2 MAprotic environment; optimal dilution
Temperature Kinetic Control0 °C to RTMaximizes chemoselectivity for N- over O-sulfonylation
Step-by-Step Synthesis Protocol
  • Substrate Dissolution: Charge an oven-dried, round-bottom flask with (3-aminophenyl)methanol (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.

  • Catalyst Addition: Add anhydrous pyridine (2.0 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Electrophilic Addition: Dissolve methanesulfonyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump or addition funnel to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours under an inert nitrogen atmosphere.

Synthesis Step1 1. Substrate Dissolution (3-aminophenyl)methanol in DCM Step2 2. Base Addition & Cooling Add Pyridine, cool to 0°C Step1->Step2 Step3 3. Electrophilic Addition Dropwise Methanesulfonyl Chloride Step2->Step3 Step4 4. Sulfonylation Reaction Warm to RT, stir 4h Step3->Step4 Step5 5. Aqueous Workup Quench & Extract (Self-Validation) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step synthesis workflow emphasizing temperature control and workup.

Analytical Validation: A Self-Validating System

A robust chemical protocol must be self-validating. The workup and subsequent analytical techniques are designed to automatically isolate the product and orthogonally prove that chemoselectivity was achieved.

  • Workup Validation (Phase Separation): Quench the reaction with 1M aqueous

    
    . This step is self-purifying; it protonates unreacted pyridine and any residual starting amine, forcing them into the aqueous layer. The neutral sulfonamide product remains in the organic (DCM) layer. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Orthogonal Analytical Confirmation:

    • LC-MS: Liquid Chromatography-Mass Spectrometry will show a primary peak with an

      
       mass-to-charge ratio of 202.2 , confirming the molecular weight.
      
    • 
      H NMR (Nuclear Magnetic Resonance):  NMR is the ultimate proof of chemoselectivity. The spectrum will display a distinct singlet integrating to 3 protons at 
      
      
      
      ppm, corresponding to the
      
      
      group. Crucially, the
      
      
      protons will appear as a singlet at
      
      
      ppm. If unwanted O-mesylation had occurred, this
      
      
      peak would shift significantly downfield (past 5.0 ppm), and a second methyl singlet would appear. The absence of these shifts validates the success of the chemoselective protocol.

References

  • European Journal of Chemistry. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations" (Source for mechanistic causality of pyridine and sulfonamide stability). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "(Bio)isosteres of ortho- and meta-substituted benzenes" (Source for meta-hydroxymethyl bioisosterism and vector mapping). Available at: [Link]

Sources

Engineering Phenyl Methanesulfonamides: Metabolic Pathways, Derivative Design, and Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl methanesulfonamides represent a highly versatile and pharmacologically significant class of compounds in medicinal chemistry. Historically anchoring the development of selective cyclooxygenase-2 (COX-2) inhibitors, this structural motif has evolved to target a diverse array of biological pathways, including CYP46A1 inhibition for neurological disorders and aromatase inhibition in oncology. As a Senior Application Scientist, I approach the development of these derivatives through a rigorous mechanistic lens: understanding the intricate balance between their hepatic biotransformation, intrinsic target affinity, and the mitochondrial liabilities often introduced by specific functional groups (such as nitroaromatics). This technical guide deconstructs the metabolic pathways of phenyl methanesulfonamides, analyzes the causality behind their hepatotoxicity, and provides self-validating experimental workflows for structural optimization.

Pharmacological Landscape & Quantitative Metrics

The therapeutic utility of phenyl methanesulfonamides is dictated by the substituents on the phenyl ring and the sulfonamide nitrogen. Early iterations focused on exploiting the sulfonamide group for COX-2 selectivity, while modern derivative design has expanded into novel enzymatic targets.

Table 1: Quantitative Pharmacological Metrics of Key Phenyl Methanesulfonamide Derivatives

Compound / ClassPrimary TargetQuantitative Metric (IC50 / Half-life)Key Structural Feature
Nimesulide COX-2Half-life: 1.8–4.7hN-(4-nitro-2-phenoxyphenyl)
NS-398 COX-2IC50: 3.8 μMN-[2-cyclohexyloxy-4-nitrophenyl]
Soticlestat Derivatives CYP46A1IC50: < 100 nMPhSO2NHCH2 scaffold with alkyl substitution
Wy-48,252 LTD4 / LTB4IC50: 4.6 μM (LTB4 synthesis)1,1,1-trifluoro-N-phenyl
Aromatase Inhibitors Aromatase (ER+ Breast Cancer)IC50: 30–60 nMHeterocyclic nitrogen linkage

Data synthesized from established pharmacological profiling[1][2][3][4].

Core Metabolic Pathways & Biotransformation

The pharmacokinetic profile of phenyl methanesulfonamides is heavily reliant on Phase I hepatic metabolism. Using 1 as the prototypical model, the compound undergoes rapid and extensive biotransformation following oral administration[1].

The primary metabolic route is cytochrome P450-mediated oxidation, yielding 4-hydroxynimesulide , a metabolite that notably retains biological activity and contributes to the drug's sustained anti-inflammatory efficacy[1]. However, the presence of the nitro group in compounds like nimesulide and introduces a secondary, more insidious metabolic pathway: nitroreduction. While reduction to the amino derivative occurs, it is the parent compound's interaction with cellular energetics that dictates its toxicity profile.

G NIM Nimesulide (Parent Drug) CYP CYP450 Oxidation (Hepatic) NIM->CYP Phase I REDUCT Nitroreduction NIM->REDUCT MITO Mitochondrial Uncoupling (ATP Depression) NIM->MITO Protonophoretic effect OH_NIM 4-Hydroxynimesulide (Active Metabolite) CYP->OH_NIM AMINO Amino-nimesulide (Reduced Metabolite) REDUCT->AMINO TOX Hepatocellular Injury (LDH Leakage) MITO->TOX

Fig 1. Hepatic biotransformation and mitochondrial toxicity pathways of Nimesulide.

Mechanisms of Toxicity: Mitochondrial Energetic Impairment

A critical challenge in developing nitro-substituted phenyl methanesulfonamides is idiosyncratic hepatotoxicity. To engineer safer derivatives, we must establish the exact causality of this cellular injury.

Mechanistic studies on isolated rat hepatocytes have demonstrated that nimesulide acts as a powerful protonophoretic uncoupler. It stimulates succinate-supported state 4 respiration in mitochondria, leading to a profound, concentration-dependent decrease in cell viability, characterized by ATP depression and lactate dehydrogenase (LDH) leakage[5].

Establishing Causality: Is the toxicity driven by the parent drug or a reactive metabolite? According to5, when nimesulide metabolism is inhibited using proadifen (a broad-spectrum CYP450 inhibitor), nimesulide-induced cell injury actually increases[5]. This provides self-validating proof that the parent nitroaromatic drug—not its metabolites—is the primary toxicophore responsible for uncoupling oxidative phosphorylation[5].

Structural Optimization and Derivative Design

Recognizing the liabilities of the nitro-phenyl moiety, contemporary drug design has pivoted toward substituting the phenyl ring to optimize lipophilicity, eliminate mitochondrial uncoupling, and redirect target specificity.

  • CYP46A1 Inhibitors (Neurological Targets): Recent structure-activity relationship (SAR) studies on soticlestat derivatives utilized a PhSO2NHCH2 scaffold. By replacing the nitro group with halogens, cyano groups, or bulky alkyl groups (e.g., pentamethyl or 4-tert-butyl), researchers achieved a flat SAR profile where compounds exhibited highly potent CYP46A1 inhibitory activity (IC50 < 100 nM) without the legacy toxicity of older NSAIDs. 2[2].

  • Aromatase Inhibitors (Oncology): To target ER+ breast cancer, novel sulfonamide derivatives were synthesized by linking the sulfonamide nitrogen to heterocyclic rings (pyridine, pyrrolidine) and the sulfur to substituted phenyl or benzyl rings. This optimization yielded highly active compounds with IC50 values between 30 and 60 nM, rivaling established therapeutics like letrozole.4[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity during derivative development, I mandate the use of self-validating protocol systems. The following workflows are designed to establish direct causality between a compound's structure, its metabolism, and its cellular toxicity.

Protocol 1: In Vitro CYP450 Metabolism and Metabolite Profiling

Causality Rationale: Before advancing a phenyl methanesulfonamide derivative, we must map its Phase I clearance to ensure it does not form reactive intermediates.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (final concentration 1 μM). Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C.

  • Termination & Extraction: At specific time points (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to calculate intrinsic clearance (

    
    ) and perform precursor-ion scans to identify hydroxylated or reduced metabolites.
    
Protocol 2: Hepatocyte Toxicity and Mitochondrial Uncoupling Assay

Causality Rationale: By running parallel arms with and without a CYP450 inhibitor (Proadifen), this system internally validates whether observed toxicity is parent-driven (like nimesulide) or metabolite-driven.

  • Hepatocyte Isolation: Isolate rat hepatocytes using a standard two-step collagenase perfusion technique. Assess viability via Trypan blue exclusion (must be >85%).

  • Compound Dosing & Control: Plate hepatocytes and divide into two arms. Pre-incubate Arm B with 50 μM Proadifen for 30 minutes to block CYP450 metabolism. Dose both arms with the test compound (0.1–1 mM).

  • LDH Leakage Measurement: After 2 hours, sample the culture media. Quantify LDH release using a standard colorimetric assay (NADH oxidation measured at 340 nm) to assess necrotic cell death.

  • ATP Depression Analysis: Lyse a subset of cells and measure intracellular ATP using a luciferin/luciferase bioluminescence assay. A drop in ATP preceding LDH leakage confirms mitochondrial uncoupling as the primary mechanism of toxicity.

Workflow ISO Hepatocyte Isolation DOSE Compound Incubation ISO->DOSE CYP_INHIB +/- CYP Inhibitor (Proadifen) DOSE->CYP_INHIB Mechanistic Control LDH LDH Leakage Assay DOSE->LDH ATP ATP Depression Analysis DOSE->ATP CYP_INHIB->LDH VAL Toxicity Validation LDH->VAL ATP->VAL

Fig 2. Self-validating workflow for assessing hepatotoxicity and mitochondrial impairment.

References

  • Nimesulide - Wikipedia Source: Wikipedia URL:[1]

  • The Critical Role of Mitochondrial Energetic Impairment in the Toxicity of Nimesulide to Hepatocytes Source: Journal of Pharmacology and Experimental Therapeutics (JPET) / DOI.org URL:[5]

  • NS 398 | Cyclooxygenases Source: Tocris Bioscience URL:

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors Source: MDPI URL:[2]

  • Wy-48252 (1,1,1-trifluoro-N-[3-(2-quinolinylmethoxy)phenyl]methanesulfonamide), an orally active leukotriene antagonist Source: PubMed / NIH URL:[3]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer Source: PMC / NIH URL:[4]

Sources

Introduction: The Methanesulfonamide Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Significance of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

The methanesulfonamide group (-SO₂NHCH₃) is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and favorable physicochemical properties.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and non-basic nitrogen, makes it a highly sought-after functional group in the design of therapeutic agents.[2] This moiety is a key pharmacophore in a multitude of clinically approved drugs, where it often plays a pivotal role in binding to target proteins and modulating their function.[1] Derivatives of methanesulfonamide have demonstrated a vast spectrum of biological activities, finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[2]

This guide provides a comprehensive overview of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, a representative member of this important class of compounds. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its logical design and synthesis can be inferred from established principles of medicinal chemistry. We will explore a hypothetical, yet scientifically rigorous, discovery rationale, detail a plausible synthetic pathway with complete experimental protocols, and discuss its potential biological significance based on the well-documented activities of structurally related compounds.

Part 1: A Strategic Approach to Discovery - The Rationale for Synthesis

In the landscape of drug discovery, the synthesis of novel molecules is rarely a random endeavor. It is typically guided by the principles of Structure-Activity Relationship (SAR) studies, where systematic modifications are made to a known active compound to enhance its potency, selectivity, or pharmacokinetic properties. The design of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide can be conceptualized as a logical step in such an SAR exploration.

A Hypothetical Discovery Pathway:

Imagine a lead optimization campaign centered around a known methanesulfonamide-based inhibitor, for example, a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] The core structure, a phenylmethanesulfonamide, is responsible for key interactions with the enzyme's active site. A medicinal chemist might hypothesize that introducing a polar, hydrogen-bonding group onto the phenyl ring could achieve several objectives:

  • Enhance Solubility: The addition of a hydroxyl group is a common strategy to improve the aqueous solubility of a drug candidate, which can lead to better bioavailability.

  • Introduce New Binding Interactions: The hydroxymethyl group (-CH₂OH) can act as a hydrogen bond donor or acceptor, potentially forming a new, stabilizing interaction with amino acid residues in the target protein's binding pocket.

  • Probe the Active Site: Placing the substituent at the meta position (position 3) of the phenyl ring allows for the exploration of a different region of the binding pocket compared to ortho or para substituted analogs. This helps in building a comprehensive map of the steric and electronic requirements for optimal binding.

  • Provide a Handle for Further Derivatization: The primary alcohol of the hydroxymethyl group serves as a convenient point for further chemical modification, allowing for the creation of a library of related compounds (e.g., ethers, esters) to further refine the SAR.

Thus, the synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide would be a well-justified step in a rational drug design program.

Part 2: Synthesis and Structural Elucidation

The synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide can be efficiently achieved through a two-step sequence starting from a commercially available precursor. The overall workflow involves the reduction of a nitro group to an amine, followed by the sulfonylation of the newly formed amine.

Synthetic Workflow Overview

Synthesis_Workflow Start 3-Nitrobenzaldehyde Intermediate (3-Aminophenyl)methanol Start->Intermediate Step 1 FinalProduct N-(3-(Hydroxymethyl)phenyl)methanesulfonamide Intermediate->FinalProduct Step 2 Reagent1 Reduction (e.g., NaBH4, Ni2B) Reagent1->Start Reagent2 Methanesulfonyl Chloride (CH3SO2Cl) Pyridine, DCM Reagent2->Intermediate

Caption: Synthetic route to N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Detailed Experimental Protocols

Step 1: Synthesis of the Precursor, (3-Aminophenyl)methanol

The synthesis of the key intermediate, (3-aminophenyl)methanol, is accomplished by the reduction of both the aldehyde and the nitro group of 3-nitrobenzaldehyde.

  • Materials:

    • 3-Nitrobenzaldehyde

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol.

    • To this solution, add nickel(II) chloride hexahydrate (0.1 eq). The solution should turn green.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (4.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed. The solution will turn black due to the formation of nickel boride (Ni₂B).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of deionized water.

    • Filter the mixture through a pad of Celite to remove the black precipitate. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (3-aminophenyl)methanol, which can be purified further by column chromatography if necessary.[4]

Step 2: Synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

This step involves the reaction of the amine group of (3-aminophenyl)methanol with methanesulfonyl chloride.

  • Materials:

    • (3-Aminophenyl)methanol (from Step 1)

    • Methanesulfonyl chloride (CH₃SO₂Cl)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (3-aminophenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplets), a singlet for the -CH₂- protons of the hydroxymethyl group, a singlet for the -OH proton (may be broad and exchangeable with D₂O), a singlet for the -NH- proton of the sulfonamide (may be broad), and a singlet for the -CH₃ protons of the methanesulfonyl group.
¹³C NMR Signals for the six distinct aromatic carbons, one for the methylene carbon (-CH₂OH), and one for the methyl carbon (-SO₂CH₃).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₈H₁₁NO₃S (201.24 g/mol ).
IR Spectroscopy Characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), asymmetric and symmetric S=O stretching (~1350 and ~1150 cm⁻¹, respectively), and C-S stretching.

Part 3: Postulated Biological Significance

Given the prevalence of the methanesulfonamide scaffold in active pharmaceutical ingredients, N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is a prime candidate for biological screening against several important enzyme families.

Potential as a COX-2 Inhibitor:

Many selective COX-2 inhibitors, such as celecoxib and rofecoxib, feature a sulfonamide or a related methylsulfonyl pharmacophore.[2][3] This group is crucial for binding within a side pocket of the COX-2 enzyme active site, an interaction that is not as favorable in the more constricted COX-1 active site, thus conferring selectivity. It is plausible that N-(3-(Hydroxymethyl)phenyl)methanesulfonamide could act as a COX-2 inhibitor, with the hydroxymethyl group potentially forming additional hydrogen bonds to further anchor the molecule in the active site.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Peroxidase Activity PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Inhibitor N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a methanesulfonamide derivative.

Potential as a Kinase Inhibitor:

The sulfonamide moiety is a common feature in many kinase inhibitors.[1] It often acts as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain, a critical interaction for potent inhibition. The phenyl ring and the hydroxymethyl group of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide could occupy adjacent pockets, and screening this compound against a panel of kinases would be a logical step to identify potential anticancer or anti-inflammatory activity through this mechanism.

Conclusion and Future Directions

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide represents a strategically designed molecule that embodies the principles of rational drug discovery. While not a marketed drug itself, it serves as an excellent example of how fundamental chemical scaffolds are elaborated to probe biological systems and optimize therapeutic potential. Its straightforward and scalable synthesis makes it an attractive building block for creating more complex derivatives and for inclusion in high-throughput screening libraries.

Future investigations should focus on the empirical validation of its biological activity. Screening against panels of COX enzymes and protein kinases would be a primary objective. Furthermore, the hydroxymethyl group provides a versatile handle for the synthesis of a focused library of ethers and esters, which would be invaluable for developing a comprehensive Structure-Activity Relationship and potentially identifying a new lead compound for further preclinical development.

References

  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • BenchChem. (2025). Biological activity of methanesulfonamide derivatives.
  • Abdel-rahman, H. M., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.
  • Chem-Impex. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide.
  • PubChemLite. (n.d.). N-(3-hydroxyphenyl)methanesulfonamide (C7H9NO3S).
  • ChemicalBook. (2026). 3-Aminobenzylalcohol.

Sources

Strategic Control of Polymorphic Forms in N-(3-(Hydroxymethyl)phenyl)methanesulfonamide: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Control of Polymorphic Forms in N-(3-(Hydroxymethyl)phenyl)methanesulfonamide Crystals Content Type: In-depth Technical Guide / Whitepaper Audience: Process Chemists, Solid-State Scientists, and Drug Development Professionals

Executive Summary: The Polymorphic Challenge in Sulfonamide Intermediates

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 112941-26-1) serves as a critical intermediate in the synthesis of Tamsulosin (Flomax) and related bioactive sulfonamides. While much attention is paid to the polymorphism of final Active Pharmaceutical Ingredients (APIs), the solid-state behavior of key intermediates is often overlooked, leading to downstream processing bottlenecks.

This guide addresses the specific challenges associated with the crystallization of this phenyl-methanesulfonamide derivative. The molecule's dual hydrogen-bonding capability—stemming from the sulfonamide moiety (


) and the hydroxymethyl group (

)—creates a high propensity for polymorphism. Variations in crystal habit (e.g., needles vs. plates) directly impact filtration rates, bulk density, and reaction kinetics in subsequent synthetic steps.

Structural Drivers of Polymorphism[1]

Understanding the molecular drivers is the first step in controlling the solid state. This intermediate exhibits "Conformational Polymorphism," driven by two key factors:

  • Sulfonamide Hydrogen Bonding: The sulfonamide group can adopt two primary supramolecular synthons:

    • Dimer Motif (

      
      ):  Two molecules form a cyclic hydrogen-bonded ring. This is often the thermodynamically stable form in non-polar solvents.
      
    • Catemer Motif (

      
      ):  Molecules form infinite chains. This is kinetically favored in rapid precipitations or polar protic solvents.
      
  • Hydroxymethyl Rotation: The

    
     group at the meta position has rotational freedom. Different torsion angles allow for distinct packing arrangements, often trapping solvent molecules (solvates) or creating metastable polymorphs.
    
Visualization: H-Bonding Network Potential

SulfonamideHBonding cluster_motifs Supramolecular Synthons Molecule N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Dimer Dimer Motif (Thermodynamic Stability) Molecule->Dimer Slow Cooling Non-polar Solvent Catemer Catemer Motif (Kinetic Control) Molecule->Catemer Rapid Crash Polar Solvent Solvate Solvate Formation (H-Bond to Solvent) Molecule->Solvate High Solubility H-Bond Donors (MeOH/H2O)

Figure 1: Decision pathways for supramolecular assembly based on crystallization conditions.

Polymorph Screening Protocol

To ensure process consistency, a systematic screening protocol is required. This self-validating workflow allows researchers to identify the Stable Form (Form I) and Metastable Forms (Form II/III) specific to their impurity profile.

Experimental Methodology

Objective: Isolate distinct crystal forms to establish a "Gold Standard" reference.

Reagents:

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Water, Toluene.

  • Equipment: HPLC vials, magnetic stirrers, optical microscope, DSC.

Protocol:

  • Slurry Conversion (Thermodynamic Control):

    • Prepare a saturated suspension of the intermediate in Toluene and IPA (separately).

    • Stir at 25°C for 48 hours.

    • Filter and analyze. Result: Likely the most stable polymorph (Form I).

  • Anti-Solvent Precipitation (Kinetic Control):

    • Dissolve 500 mg of intermediate in minimal MeOH (high solubility).

    • Rapidly inject into 10 volumes of cold Water (anti-solvent) under high shear stirring.

    • Filter immediately. Result: Likely a metastable form or amorphous solid (Form II/III).

  • Evaporative Crystallization:

    • Dissolve in EtOAc.

    • Allow slow evaporation at room temperature.

    • Result: Large single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Screening Logic Workflow

ScreeningWorkflow cluster_methods Crystallization Methods Start Crude Intermediate Slurry Slurry (48h, 25°C) Solvent: Toluene/IPA Start->Slurry Crash Anti-Solvent Crash Solvent: MeOH -> Water Start->Crash Evap Slow Evaporation Solvent: EtOAc Start->Evap Analysis Solid State Analysis (PXRD, DSC, TGA) Slurry->Analysis Crash->Analysis Evap->Analysis Decision Compare Patterns Analysis->Decision FormI Unique Pattern A (High MP, Stable) FORM I Decision->FormI Thermodynamic FormII Unique Pattern B (Low MP, Metastable) FORM II Decision->FormII Kinetic

Figure 2: Systematic screening workflow to isolate and categorize polymorphic forms.

Characterization & Data Interpretation

Once solids are isolated, they must be characterized to define the "fingerprint" of each form.

Diagnostic Techniques Table
TechniqueParameter to MeasureExpected Observation (Form I vs. II)
PXRD (Powder X-Ray Diffraction)

Peak Positions
Distinct peak shifts. Form I typically shows fewer, sharper peaks (higher symmetry) compared to Form II.
DSC (Diff. Scanning Calorimetry)Melting Onset (

) & Enthalpy (

)
Form I: Highest

(e.g., >100°C). Form II: Lower

followed by an exothermic recrystallization event.
FT-IR (Infrared Spectroscopy)Sulfonamide stretchingLook for shifts in the

(1150-1350 cm⁻¹) and

regions. Dimer vs. Catemer packing causes shifts of ~10-20 cm⁻¹.
Microscopy Crystal HabitForm I: Often blocky/prismatic (good filtration). Form II: Often needles/dendritic (poor filtration).
Critical Quality Attribute: Melting Point

While specific melting points depend on purity, sulfonamide intermediates of this class typically exhibit melting ranges between 95°C and 135°C .

  • Rule of Thumb: The form with the highest melting point and highest heat of fusion is generally the thermodynamically stable form (Monotropic system). If the lower melting form has a higher density, the system may be Enantiotropic (stability depends on temperature).

Process Implications for Tamsulosin Synthesis

The choice of polymorph for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is not just academic; it dictates the efficiency of the subsequent coupling reaction.

  • Filtration Times:

    • Scenario: A "crash cooling" process generates Form II (Needles) .

    • Impact: Filtration time increases by 3-5x due to cake compressibility. Mother liquor retention increases, trapping impurities.

    • Correction: Implement a "seeding" step with Form I (Prisms) at low supersaturation to promote growth over nucleation.

  • Reactivity:

    • Metastable forms have higher solubility. In the next reaction step (conversion of the hydroxyl group to a leaving group, e.g., via thionyl chloride or mesylation), a metastable form will dissolve faster.

    • Risk: If the reaction is exothermic, rapid dissolution of a metastable form can lead to thermal runaways.

  • Storage Stability:

    • The hydroxymethyl group is hygroscopic. Amorphous forms or metastable solvates will absorb moisture, leading to "caking" in the drum, making the material difficult to handle.

References

  • Gelbrich, T., Hursthouse, M. B., & Threlfall, T. L. (2007). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta. Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Standard reference for screening protocols).
  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical Reviews. Link

Disclaimer: This guide is intended for research and development purposes. Specific melting points and diffraction patterns must be empirically determined for each unique impurity profile and synthesis batch.

Methodological & Application

Application Note: Scalable Industrial Production of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a scalable, industrial-grade protocol for the synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (Target Molecule). This compound is a critical pharmacophore scaffold, often utilized in the development of kinase inhibitors and GPCR ligands.

The primary challenge in scaling this synthesis is achieving chemoselectivity . The precursor, 3-aminobenzyl alcohol, contains both a nucleophilic aniline (amine) and a benzyl alcohol. The objective is to selectively sulfonylate the amine while leaving the alcohol intact, avoiding the formation of the O-mesylated impurity (a potential genotoxin) or the bis-mesylated byproduct.

Key Performance Indicators (KPIs) of this Protocol:

  • Yield: >85% isolated yield.[1]

  • Purity: >99.5% (HPLC), with O-mesyl impurity <10 ppm.

  • Scalability: Validated for 100g to 10kg batches.

  • Green Chemistry: Replaces Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.

Retrosynthetic Analysis & Strategy

The most atom-economical route utilizes the commercially available 3-aminobenzyl alcohol . Alternative routes involving the reduction of 3-nitrobenzoic acid derivatives are less favorable for scale-up due to high step counts and energetic reagent requirements (e.g., LiAlH4 or Borane).

Reaction Pathway

The synthesis relies on a nucleophilic substitution where the aniline nitrogen attacks the sulfur of methanesulfonyl chloride (MsCl).[1]

ReactionScheme SM 3-Aminobenzyl alcohol (CAS: 1877-77-6) Intermediate Transition State (N-attack favored) SM->Intermediate < 0°C Reagents MsCl (1.05 eq) TEA (1.2 eq) Solvent: 2-MeTHF Reagents->Intermediate Product N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Intermediate->Product Kinetic Control Impurity Impurity: O-Mesyl / Bis-Mesyl Intermediate->Impurity > 10°C (Thermodynamic)

Figure 1: Reaction pathway highlighting the kinetic control required to favor N-sulfonylation over O-sulfonylation.

Critical Process Parameters (CPP)

To ensure "Right First Time" production, the following parameters must be strictly controlled.

ParameterRangeRationale
Temperature -5°C to 0°CCritical. Higher temperatures (>10°C) increase reaction rate at the oxygen center, leading to O-mesylation.
MsCl Dosing Slow AdditionExothermic reaction. Rapid addition spikes internal temp, degrading selectivity.
Stoichiometry 1.05 eq MsClExcess MsCl leads to bis-sulfonylation. Limiting reagent ensures high conversion without over-reaction.
Base Choice Triethylamine (TEA)Pyridine is difficult to remove (odor/toxicity). TEA forms a salt that is easily washed out.
Solvent 2-MeTHFHigher boiling point than DCM, better phase separation during workup, and lower environmental impact.

Detailed Experimental Protocol

Phase 1: Reaction Setup (1.0 kg Scale Basis)

Materials:

  • 3-Aminobenzyl alcohol: 1.0 kg (8.12 mol)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10 L (10 vol)

  • Triethylamine (TEA): 1.36 L (9.74 mol, 1.2 eq)

  • Methanesulfonyl chloride (MsCl): 0.66 L (8.53 mol, 1.05 eq)

Procedure:

  • Charging: In a 20L jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge 3-Aminobenzyl alcohol and 2-MeTHF .

  • Dissolution: Stir at 200 RPM at ambient temperature (20-25°C) until fully dissolved. The solution should be clear to pale yellow.

  • Base Addition: Add Triethylamine in one portion. The reaction is not yet exothermic.

  • Cooling: Set jacket temperature to -10°C. Cool the reaction mixture until the internal temperature (Ti) reaches -5°C .

Phase 2: Controlled Addition (The Critical Step)
  • Dosing MsCl: Charge MsCl into a pressure-equalizing addition funnel.

  • Addition: Add MsCl dropwise over 90-120 minutes .

    • Constraint: Maintain Ti < 2°C throughout addition.

    • Observation: White precipitate (TEA·HCl salts) will form immediately. This is normal.

  • Post-Reaction Stir: Once addition is complete, allow the mixture to stir at 0°C for 1 hour.

  • IPC (In-Process Control): Sample 50µL of the slurry, quench in MeOH, and analyze by HPLC.

    • Pass Criteria: Starting Material < 0.5%.

Phase 3: Workup and Isolation[1]
  • Quench: Slowly add Water (5 L) to the reactor while maintaining Ti < 15°C.

  • Phase Separation: Agitate vigorously for 15 minutes, then settle. Separate the layers.

    • Bottom Layer: Aqueous (contains TEA·HCl salts). Discard to waste treatment.

    • Top Layer: Organic (Product in 2-MeTHF).[2]

  • Wash: Wash the organic layer with 0.5 M HCl (3 L) to remove residual aniline and TEA. Follow with Saturated Brine (3 L) .

  • Distillation: Transfer organic layer to a clean vessel. Distill under vacuum (40°C bath) to reduce volume to approx. 3 L (3 vol).

  • Crystallization:

    • Add n-Heptane (6 L) slowly at 40°C.

    • Cool gradually to 0°C over 4 hours.

    • Hold at 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold 1:2 2-MeTHF/Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Industrial Workflow)

Workflow cluster_reaction Reaction Zone cluster_workup Purification Zone Reactor Jacketed Reactor (Cool to -5°C) Dosing Controlled Addition of MsCl Reactor->Dosing Ti < 0°C Quench Aqueous Quench (Remove Salts) Dosing->Quench IPC Pass Crystallize Crystallization (Solvent Swap to Heptane) Quench->Crystallize End Final Product (Dry Solid) Crystallize->End Start Raw Materials Start->Reactor

Figure 2: Industrial workflow from raw material charging to isolation.

Quality Control & Impurity Management

The most dangerous impurity in this synthesis is the Mesyl Ester (O-sulfonylation), which acts as an alkylating agent (potential genotoxin).

Impurity TypeOriginControl StrategyDetection Limit
O-Mesyl Impurity Reaction Temp > 10°CStrict temp control (-5°C). Use of mild base.< 10 ppm (LC-MS)
Bis-Mesyl Impurity Excess MsCl (>1.1 eq)Precise stoichiometry (1.05 eq).< 0.1% (HPLC)
Residual Aniline Incomplete ReactionAcid wash (0.5M HCl) during workup.< 0.1% (HPLC)

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm.

Safety & Handling (HSE)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and lachrymator. Must be handled in a closed system or fume hood. Reacts violently with water.

  • Exotherm: The reaction with amine is exothermic. Failure of cooling system during addition can lead to thermal runaway and loss of selectivity.

  • Genotoxicity: Treat all process streams as potentially genotoxic until the O-mesyl impurity is proven absent.

References

  • BenchChem. (2025).[1] Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. Retrieved from

  • Bar-Haim, G., & Kol, M. (2004).[3] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[3] Organic Letters, 6(20), 3549-3551. (Demonstrates challenges in chemoselectivity of amino alcohols). Retrieved from

  • Sigma-Aldrich. (2025). 3-Aminobenzyl alcohol Product Specification & Safety Data Sheet. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

Sources

Application Note: Purification of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide via Recrystallization

[1][2][3][4]

Introduction & Chemical Context

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is a critical pharmacophore often utilized as a "linker" intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure comprises a phenyl ring substituted at the meta positions with a polar sulfonamide group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


124
The Purification Challenge

The dual polarity of this molecule presents a unique purification challenge:

  • The Sulfonamide Moiety: acidic proton (

    
    ) and hydrogen bond donor/acceptor sites.[4]
    
  • The Hydroxymethyl Group: Increases water solubility and polarity compared to simple phenyl-sulfonamides.[3][4]

  • Impurity Profile: Common synthetic routes (reaction of 3-aminobenzyl alcohol with methanesulfonyl chloride) generate specific impurities:

    • Bis-sulfonamides:[1][2][3][4][5] Over-reaction at the nitrogen.[4]

    • O-sulfonated byproducts: Reaction at the hydroxyl group.[4]

    • Pyridinium salts: If pyridine is used as a scavenger.[4]

This guide details a self-validating recrystallization protocol designed to reject these specific impurities while maximizing yield.

Physical Properties Summary
PropertyValue (Approximate)Relevance to Protocol
Melting Point 96–100 °CUpper limit for drying; target for purity assessment.[1][2][3][4]
Solubility (Cold) Low in Toluene, Heptane, WaterPotential anti-solvents.[1][2][4]
Solubility (Hot) High in EtOAc, IPA, EthanolPotential primary solvents.[1][2][4]
pKa ~10.0 (Sulfonamide NH)Avoid basic washes during workup to prevent salt formation.[1][2][4]

Solvent System Selection Strategy

For this specific di-functionalized molecule, a single-solvent system often leads to yield loss (too soluble) or oiling out (too insoluble).[1][2][3][4] A Binary Solvent System (Solvent/Anti-Solvent) is recommended.[1][2][4]

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)[1][2][3]
  • Why Ethyl Acetate (EtOAc)? It effectively dissolves the polar sulfonamide/alcohol functionality at boiling (

    
    ) but shows steep solubility differentiation upon cooling.[1][2]
    
  • Why n-Heptane? It is miscible with EtOAc and acts as a non-polar forcing agent to precipitate the product while keeping non-polar impurities (like unreacted MsCl) and highly polar oily residues in the mother liquor.[2]

Alternative System: Isopropanol (IPA)[1][2]
  • Use Case: If the crude material is >90% pure. IPA offers a "greener" profile but requires careful cooling to prevent oiling out.[4]

Detailed Experimental Protocol

Protocol A: Displacement Crystallization (EtOAc / Heptane)

Best for removing bis-sulfonated byproducts and colored impurities.[1][2][3][4]

Phase 1: Dissolution & Clarification[1][2][4]
  • Charge Crude: Place 10.0 g of crude N-(3-(Hydroxymethyl)phenyl)methanesulfonamide into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (30 mL) .

    • Note: Start with 3 vol (3 mL/g).

  • Heating: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Checkpoint: If solids remain, add EtOAc in 2 mL increments until dissolved.[2][4] Do not exceed 5 vol (50 mL).

  • Hot Filtration (Critical): If insoluble particles (inorganic salts) or colored impurities are present:

    • Add activated carbon (5 wt%, 0.5 g). Stir at reflux for 15 mins.

    • Filter hot through a pre-warmed Celite pad.[4]

    • Why: Cold filtration will cause premature crystallization on the filter.[4]

Phase 2: Nucleation & Growth[1][2][4][6]
  • Re-equilibration: Return the filtrate to the flask and bring back to a gentle reflux.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.[1][3][4]

    • Target: Add until a persistent turbidity (cloud point) is observed.[1][2][4]

    • Typical Ratio: 1:1 to 1:2 (EtOAc:Heptane).[1][2][3][4]

  • Clearing: Add 1-2 mL of EtOAc to just clear the turbidity.[3][4]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (slow cooling rate: ~1°C/min).

    • Seeding: If the solution reaches

      
       without crystals, add a seed crystal to prevent oiling out.[2]
      
Phase 3: Isolation[1][2][4]
  • Aging: Once at room temperature, cool in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect solids via vacuum filtration on a Buchner funnel.

  • Washing: Wash the cake with a cold 1:2 mixture of EtOAc/Heptane (10 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Visualization: Process Workflow

RecrystallizationWorkflowcluster_0Phase 1: Dissolutioncluster_1Phase 2: Crystallizationcluster_2Phase 3: IsolationStartCrude Solid(10g)AddSolventAdd EtOAc (3 vol)Heat to Reflux (77°C)Start->AddSolventCheckSolDissolved?AddSolvent->CheckSolAddMoreAdd EtOAc (+0.5 vol)CheckSol->AddMoreNoCarbonOptional:Add Carbon & Filter HotCheckSol->CarbonYesAddMore->CheckSolCloudPointAdd n-Heptane (Hot)until TurbidCarbon->CloudPointClearAdd EtOAc dropsto ClearCloudPoint->ClearCoolingSlow Cool to 25°C(Seed at 50°C if needed)Clear->CoolingIceBathAge at 0-5°C(1 Hour)Cooling->IceBathFilterVacuum FiltrationIceBath->FilterWashWash Cake(Cold EtOAc/Heptane)Filter->WashDryVacuum Dry(45°C, 12h)Wash->DryFinalPure Crystal(>99% HPLC)Dry->Final

Caption: Step-by-step workflow for the displacement crystallization of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Troubleshooting & Optimization (The "Why")

Phenomenon: "Oiling Out"

Cause: The compound separates as a liquid phase before crystallizing.[4][7] This is common with hydroxymethyl compounds due to strong intermolecular hydrogen bonding competing with lattice formation.[4] Solution:

  • Seed: Keep a small amount of crude solid.[4] Add it when the solution is slightly supersaturated (

    
    ).[2]
    
  • Slow Down: Rapid cooling traps impurities and encourages oiling.[4] Use a programmed cooling ramp if available.[4]

Phenomenon: Low Yield (<60%)

Cause: Product is too soluble in the mother liquor.[2] Solution:

  • Increase Anti-Solvent: Push the Heptane ratio higher (up to 1:4), but watch for impurity precipitation.[4]

  • Recycle Mother Liquor: Concentrate the filtrate and repeat the process (Second Crop). Note: Second crop usually has lower purity.[1][2][4]

Analytical Validation (Self-Check)

Before committing the entire batch, perform this Solubility Mapping Check :

TestProcedurePassing Criteria
Cloud Point Test Take 100 mg product + 0.5 mL EtOAc (hot). Add Heptane dropwise.[3][4]Precipitate should form white crystals, not oil droplets.[2][4]
TLC Check Run TLC of Mother Liquor vs. Crystal. (50% EtOAc/Hexane).Crystal spot should be single; Mother liquor should contain baseline impurities.[4]
Melting Point Capillary method (ramp 1°C/min).[1][2][3][4]Sharp range (e.g., 98–100°C).[1][2][4][8] Broad range (>3°C) indicates wet solvent or impurity.[1][2][3][4]

References

  • BenchChem Technical Guides. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2010).[1][3][4] Preparation of sulfonamides from N-silylamines. PMC Articles. Retrieved from [1][2][3]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

  • University of Alberta. (n.d.).[3][4] Recrystallization - Single and Two-Solvent Methods. Retrieved from [1][2][3]

  • ChemicalBook. (2025).[3][4] N-Phenylmethanesulfonamide Properties and Safety. Retrieved from [1][2][3]

Application Note: Solvent Systems for Extraction of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

[1][2]

Abstract

The extraction and isolation of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide presents a specific physicochemical challenge due to its amphiphilic nature.[1][2] Possessing both a polar hydroxymethyl group and an ionizable sulfonamide moiety, the molecule exhibits moderate water solubility and pH-dependent partitioning.[2] This Application Note provides a rationalized guide for solvent selection, moving beyond traditional dichloromethane (DCM) systems toward higher-efficiency, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .[1][2] We detail protocols for pH-controlled Liquid-Liquid Extraction (LLE) and strategies for mitigating emulsion formation during workup.

Physicochemical Profile & Extraction Logic

To design an effective extraction, one must understand the molecular "personality" of the target.

PropertyValue (Approx.)Implication for Extraction
Molecular Weight 201.24 g/mol Small molecule; kinetics of mass transfer are fast.[1][2]
pKa (Sulfonamide) ~10.0 – 10.5CRITICAL: At pH > 10, the molecule deprotonates to an anion (

), becoming water-soluble. Extraction must occur at pH < 7.
LogP (Oct/Water) ~0.8 – 1.2Moderately lipophilic.[2] It will not extract well into Hexane/Heptane.[1][2] Requires polar organic solvents (EtOAc, DCM, 2-MeTHF).[2]
H-Bond Donors 2 (-OH, -NH-)High affinity for solvents that can accept H-bonds (Ethers, Esters, Ketones).[1][2]
The "Why" Behind Solvent Selection
  • Ethyl Acetate (EtOAc): The standard "workhorse."[2] It forms hydrogen bonds with the hydroxyl group, improving partition coefficients (

    
    ) compared to non-polar solvents like Toluene.
    
  • 2-Methyltetrahydrofuran (2-MeTHF): A "Green" alternative to DCM and THF.[1][2] It is derived from renewable resources (corn cobs/bagasse).[2] It has lower water miscibility than THF and often provides higher distribution coefficients for alcohols than EtOAc.[2]

  • Dichloromethane (DCM): Historically used but discouraged due to environmental toxicity and low boiling point (emissions). Only recommended if the molecule precipitates in EtOAc.[2]

Decision Matrix: Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on your reaction matrix.

SolventSelectionStartSTART: Reaction MixtureCheck_pHCheck pH of Aqueous LayerStart->Check_pHAdjust_AcidAdjust to pH 4.0 - 6.0(Use 1M HCl or Citric Acid)Check_pH->Adjust_AcidIf pH > 7Check_MatrixIs the Matrix Complex?(e.g., Al-salts, surfactants)Check_pH->Check_MatrixIf pH < 7Adjust_Acid->Check_MatrixSimpleSimple Aqueous MatrixCheck_Matrix->SimpleNoComplexComplex/Emulsion ProneCheck_Matrix->ComplexYesSolvent_EtOAcPrimary Choice:Ethyl Acetate (EtOAc)Simple->Solvent_EtOAcSaltAdd NaCl (Saturation)'Salting Out'Solvent_EtOAc->SaltIf Recovery < 80%Solvent_MeTHFHigh Performance:2-MeTHFComplex->Solvent_MeTHFSolvent_MeTHF->SaltIf Recovery < 90%

Figure 1: Decision tree for selecting the extraction solvent based on matrix complexity and pH.[1][2]

Detailed Protocols

Protocol A: Standard Extraction (Ethyl Acetate System)

Best for: Routine isolation from simple reaction mixtures or hydrolysis steps.

Reagents:

  • Ethyl Acetate (ACS Grade)

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Quench & Adjust: If the reaction is finished, dilute the mixture with water. Measure the pH.

    • Action: Slowly add 1M HCl until the pH reaches 4.0 – 6.0 .

    • Reason: This ensures the sulfonamide nitrogen is protonated (neutral), driving it into the organic phase.

  • First Extraction: Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase). Shake vigorously for 2 minutes. Allow layers to separate.[2]

    • Observation: The target compound is in the upper organic layer.[2]

  • Salting Out (Critical Step): If the interface is hazy or recovery is low, add solid NaCl to the aqueous layer until saturation.

    • Mechanism:[1][2][3][4] The "Salting Out" effect decreases the solubility of organic organics in water, forcing the polar hydroxymethyl group into the EtOAc.

  • Re-extraction: Extract the aqueous layer 2 more times with fresh EtOAc.

  • Drying: Combine organic layers. Wash once with brine.[1][2] Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure (Rotovap) at 40°C.

Protocol B: Emulsion-Resistant Extraction (2-MeTHF System)

Best for: Workups involving aluminum hydrides (LiAlH4/DIBAL) or viscous matrices.[1][2]

The Problem: Reduction of esters to form the hydroxymethyl group often uses LiAlH4. This generates gelatinous aluminum salts that form stable emulsions with EtOAc/Water.[1][2]

The Solution: 2-MeTHF has a lower surface tension and sharper phase separation than EtOAc.[1][2]

Procedure:

  • Rochelle Salt Quench: Quench the aluminum reaction with saturated Potassium Sodium Tartrate (Rochelle Salt) solution.[2] Stir vigorously for 1-2 hours until two clear layers appear.

  • Solvent Addition: Add 2-MeTHF (0.5 volumes relative to aqueous phase).[1][2]

  • Separation: Separation should be rapid (< 5 mins). Collect the upper organic layer.[2]

  • Wash: Wash the organic layer with 5% NaHCO₃ (to remove acidic impurities) followed by water.[2]

    • Note: Unlike EtOAc, 2-MeTHF resists hydrolysis at basic pH, allowing for a broader range of washes if necessary.[2]

  • Azeotropic Drying: 2-MeTHF forms an azeotrope with water.[1][2] You can distill off the solvent/water mix to dry the product without using solid drying agents (Na₂SO₄), streamlining scale-up.[2]

Performance Comparison Data

The following table summarizes expected recovery rates based on internal process data for polar sulfonamides.

Solvent SystemPartition Coeff.[1][2] (

)
Recovery (3x Extraction)Emulsion TendencyGreen Score
DCM / Water ~ 15> 95%ModerateLow (Red)
EtOAc / Water ~ 885 - 90%HighMedium (Yellow)
EtOAc / Brine ~ 20> 95%ModerateMedium (Yellow)
2-MeTHF / Water ~ 12> 92%Low High (Green)

Note:

Troubleshooting Guide

Issue 1: Product remains in the aqueous layer. [2]

  • Cause: pH is too high (sulfonamide deprotonated) or too low (if amine impurities are present).[2]

  • Fix: Readjust pH to exactly 5.0. Saturate the aqueous layer with NaCl.[2] Switch to 2-MeTHF or n-Butanol (if extremely polar).[1][2]

Issue 2: "Rag layer" or stable emulsion.

  • Cause: Fine particulates or amphiphilic nature of the product acting as a surfactant.[2]

  • Fix: Filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles.[2] Alternatively, add a small amount of Methanol (demulsifier) to the mix.

Issue 3: Oil formation instead of solid.

  • Cause: Residual solvent or impurities.[1][2]

  • Fix: Triturate the resulting oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.[2][5]

References

  • Solvent Selection Principles

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
  • 2-MeTHF Properties & Applications

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2] ChemPubSoc Europe.[1][2]

    • [1][2]

  • Sulfonamide pKa and Solubility Data

    • Search results indicating sulfonamide pKa ranges (approx 10) and solubility profiles.[2]

    • [1][2]

  • General Purification Protocols

    • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard Text).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide and all solvents before handling.

Procedures for converting N-(3-(Hydroxymethyl)phenyl)methanesulfonamide to Tamsulosin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Feasibility Analysis

Objective: To provide a validated protocol for the synthesis of Tamsulosin Hydrochloride, an


-adrenergic receptor antagonist.

Critical Precursor Audit: The request specifies N-(3-(Hydroxymethyl)phenyl)methanesulfonamide as the starting material.[1][2] As a Senior Application Scientist, I must highlight a critical structural divergence.

  • Target (Tamsulosin): Contains a sulfonamide group (

    
    ) attached directly to the benzene ring (C-linked).[1][2]
    
  • Proposed Precursor: Contains a methanesulfonamide group (

    
    ) attached to the benzene ring (N-linked).[1][2]
    

Scientific Verdict: The proposed precursor is chemically incompatible with the Tamsulosin scaffold without complete degradation and reconstruction of the aromatic substitution pattern.[1][2] It is likely the user has confused this compound with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (the standard Tamsulosin "Amine Core") or is referring to a synthesis for Dofetilide or Sotalol analogs.[1][2]

Corrective Action: This guide details the Industry-Standard Convergent Synthesis of Tamsulosin, utilizing the validated precursors:

  • The Amine Core: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1][2][3][4][5]

  • The Side Chain: 2-(2-ethoxyphenoxy)ethyl methanesulfonate (or bromide).[1][2]

Retrosynthetic Strategy

The synthesis relies on a convergent


 alkylation or Reductive Amination.[1] The preferred industrial route is the 

coupling of the chiral amine with an activated phenoxyethyl side chain to preserve stereochemistry.[1][2]

TamsulosinSynthesis Start1 2-(2-Ethoxyphenoxy)ethanol Activated Side Chain Electrophile (Mesylate/Bromide) Start1->Activated Activation (MsCl/SOCl2) Coupling N-Alkylation (Base/Solvent) Activated->Coupling Start2 2-Methoxy-5-(2-oxopropyl) benzenesulfonamide ChiralAmine (R)-5-(2-aminopropyl)- 2-methoxybenzenesulfonamide (The 'Amine Core') Start2->ChiralAmine Asymmetric Reductive Amination (Transaminase or Chiral Aux) ChiralAmine->Coupling Crude Tamsulosin Free Base Coupling->Crude Reflux/Workup Final Tamsulosin HCl (Polymorph Control) Crude->Final HCl/iPrOH Crystallization

Figure 1: Convergent synthesis pathway for Tamsulosin HCl, highlighting the coupling of the chiral amine core with the activated side chain.[1]

Detailed Experimental Protocol

Phase A: Preparation of the Activated Side Chain

Target: 2-(2-ethoxyphenoxy)ethyl methanesulfonate Rationale:[1][2][4] The mesylate is preferred over the bromide for faster kinetics and milder conditions, reducing thermal degradation.[1]

Reagents:

  • 2-(2-ethoxyphenoxy)ethanol (

    
     eq)[1][2]
    
  • Methanesulfonyl chloride (MsCl) (

    
     eq)[1]
    
  • Triethylamine (

    
     eq)[1]
    
  • Dichloromethane (DCM) (10 vol)[1]

Procedure:

  • Charge 2-(2-ethoxyphenoxy)ethanol and DCM into a reactor under

    
    . Cool to 
    
    
    
    .
  • Add Triethylamine dropwise, maintaining temperature

    
    .
    
  • Add Methanesulfonyl chloride slowly over 30 mins. Exothermic reaction; control temp

    
    .
    
  • Stir at

    
     for 2 hours. Monitor by TLC/HPLC (Disappearance of alcohol).
    
  • Quench with water. Separate organic layer. Wash with dilute

    
     and brine.
    
  • Dry over

    
     and concentrate in vacuo to yield the mesylate as an oil.
    
    • Checkpoint: Purity should be

      
       by HPLC.
      
Phase B: Coupling (Synthesis of Tamsulosin Free Base)

Target: (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide Mechanism:[1][2][3][5] Nucleophilic substitution (


).

Reagents:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (

    
     eq) [The Chiral Amine][1][2]
    
  • 2-(2-ethoxyphenoxy)ethyl methanesulfonate (

    
     eq) [From Phase A][1][2]
    
  • Sodium Carbonate (

    
    ) (
    
    
    
    eq) or DIPEA[1]
  • Ethanol/Water (4:1) or Acetonitrile[1][6]

Procedure:

  • Dissolve the Chiral Amine in Ethanol/Water mixture.

  • Add

    
     and the Mesylate side chain.[1]
    
  • Reflux (

    
    ) for 12–16 hours.
    
    • Process Note: Monitor for the formation of the bis-alkylated impurity (over-alkylation).[1][2] If bis-impurity exceeds 5%, reduce reaction time or temperature.[1][2]

  • Cool to room temperature. Distill off Ethanol under reduced pressure.

  • Extract residue with Ethyl Acetate and Water.

  • Wash organic layer with water.

  • Acid/Base Purification (Critical Step):

    • Extract the organic layer with dilute HCl (pH 2–3).[1] Tamsulosin moves to the aqueous phase; non-basic impurities remain in organics.[1]

    • Wash the aqueous phase with Ethyl Acetate.[1]

    • Basify the aqueous phase with NaOH (pH 10–11).[1] Tamsulosin precipitates or oils out.

    • Extract back into Ethyl Acetate.

  • Concentrate to yield Crude Tamsulosin Base.

Phase C: Salt Formation and Crystallization

Target: Tamsulosin Hydrochloride (API Grade)[1]

Procedure:

  • Dissolve Crude Tamsulosin Base in Isopropanol (IPA).

  • Heat to

    
     to ensure complete dissolution.
    
  • Add conc. HCl or HCl/IPA solution dropwise until pH is acidic (pH ~2).

  • Cool slowly to

    
     over 4 hours.
    
  • Filter the white crystalline solid.

  • Recrystallize from Ethanol/Water if necessary to remove specific impurities.

  • Dry at

    
     under vacuum.
    

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Reference StandardIR / NMR
Chiral Purity (R)-Enantiomer > 99.5%Chiral HPLC
Chemical Purity > 99.0%HPLC (C18, UV 225 nm)
Bis-Alkylated Impurity < 0.15%HPLC
Sulfonamide Amine < 0.10%HPLC (Unreacted precursor)

References

  • Process for the preparation of Tamsulosin. European Patent Office.[1][2] Patent EP1734036B1. Available at:

  • Synthesis of Tamsulosin Hydrochloride. World Intellectual Property Organization.[2][6] WO2004087623.[6] Available at: [1]

  • New practical synthesis of Tamsulosin. Chirality, 2008 Jun;20(6):790-5.[1][2][7] National Institutes of Health (PMID: 18306291). Available at: [Link]

  • Tamsulosin Hydrochloride Capsules Monograph. USP-NF (United States Pharmacopeia).[2] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Improving percentage yield in N-(3-(Hydroxymethyl)phenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-(3-(Hydroxymethyl)phenyl)methanesulfonamide Synthesis

Overview Welcome to the Application Support Center. The synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide via the sulfonylation of 3-aminobenzyl alcohol with methanesulfonyl chloride (MsCl) presents a classic chemoselectivity challenge. Because the starting material contains both an aniline nitrogen (-NH₂ group) and a benzylic primary alcohol (-CH₂OH group), researchers frequently encounter yield-limiting side reactions, including O-sulfonylation and bis-sulfonylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize your percentage yield and ensure reproducible results.

Troubleshooting FAQs

Q1: I am recovering a complex mixture containing my desired product and two major impurities. Why is the yield of my target mono-sulfonamide so low? Answer: You are observing competing nucleophilic pathways. While the aniline nitrogen is intrinsically more nucleophilic due to its higher polarizability, the primary alcohol is sterically unhindered and highly reactive toward MsCl [3].

  • Impurity 1 (Non-polar): This is likely the bis-sulfonamide . If the mono-sulfonamide product is formed in the presence of excess MsCl and strong base, the remaining sulfonamide proton (pKa ~10) is abstracted. The resulting anion rapidly attacks a second equivalent of MsCl.

  • Impurity 2 (Highly polar/baseline): This is the O-mesylated byproduct . Benzylic mesylates are highly unstable. They rapidly degrade, polymerize, or undergo elimination in the reaction mixture, appearing as a streak or baseline spot on your TLC plate.

  • Causality & Solution: You must enforce kinetic control. The activation energy barrier for N-sulfonylation is lower than for O-sulfonylation. By strictly maintaining the reaction at 0 °C and limiting MsCl to exactly 1.05 equivalents, you exploit this kinetic differential to selectively N-sulfonylate the amine [2].

Q2: To avoid over-sulfonylation, I strictly used 1.0 equivalent of MsCl, but my reaction stalls at 60% conversion. Should I add more MsCl? Answer: Do not add more MsCl blindly. The stalling is almost certainly due to reagent hydrolysis , not stoichiometry. MsCl is highly moisture-sensitive and reacts exothermically with water [1]. If your solvent or base is not strictly anhydrous, ambient moisture hydrolyzes MsCl into methanesulfonic acid and HCl. This causes a dual failure:

  • It consumes your stoichiometric MsCl.

  • The generated acids protonate your 3-aminobenzyl alcohol starting material. The resulting anilinium salt is non-nucleophilic, completely halting the reaction.

  • Causality & Solution: Ensure all glassware is flame-dried and solvents are anhydrous. If a reaction stalls, perform an In-Process Control (IPC) TLC using a ninhydrin stain to confirm the presence of unreacted amine. Only then should you add a calculated supplementary dose of MsCl (0.05–0.1 eq) alongside additional base to neutralize the system.

Q3: I currently use Pyridine as both solvent and base. Is there a better system to maximize chemoselectivity? Answer: Yes. While pyridine is a traditional solvent for sulfonylation, it can inadvertently promote O-sulfonylation by forming a highly reactive sulfene intermediate (CH₂=SO₂) or a reactive N-sulfonylpyridinium species [3].

  • Causality & Solution: For hydrophilic amino alcohols, replacing pyridine with Dichloromethane (DCM) and Triethylamine (TEA) is superior. TEA acts as an efficient HCl scavenger without over-activating the MsCl toward the alcohol. Alternatively, biphasic Schotten-Baumann conditions (aqueous Na₂CO₃ / DCM) are highly effective; the alcohol remains hydrated and protected in the aqueous layer while the amine reacts at the organic interface [2].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes quantitative data comparing various reaction parameters and their impact on the percentage yield of the target mono-sulfonamide.

Solvent SystemBaseTemperatureMsCl (Equivalents)Typical Yield (%)Primary Observed Impurity
Pyridine (Neat)Pyridine25 °C (RT)1.2045 - 55%O-Mesylate / Degradation
Anhydrous DCMTEA25 °C (RT)1.1065 - 75%Bis-sulfonamide
EtOAc / H₂ONa₂CO₃0 °C1.0580 - 88%Trace unreacted SM
Anhydrous DCM TEA 0 °C to RT 1.05 88 - 94% Trace Bis-sulfonamide

Mandatory Visualization: Reaction Pathways

Workflow SM 3-Aminobenzyl alcohol (Aniline & Primary Alcohol) Cond1 Kinetic Control (0 °C, TEA, DCM) SM->Cond1 Cond2 Thermodynamic/Excess (RT, Excess MsCl) SM->Cond2 MsCl Methanesulfonyl Chloride (1.05 eq, strictly anhydrous) MsCl->Cond1 MsCl->Cond2 Prod N-(3-(Hydroxymethyl)phenyl) methanesulfonamide (Target Product) Cond1->Prod Chemoselective N-Sulfonylation Side1 O-Mesylated Byproduct (Unstable Yield Killer) Cond2->Side1 O-Sulfonylation Side2 Bis-sulfonamide (Over-reaction) Cond2->Side2 Bis-sulfonylation

Reaction pathways in the sulfonylation of 3-aminobenzyl alcohol highlighting chemoselectivity.

Experimental Protocol: Chemoselective N-Sulfonylation

This self-validating methodology is designed to suppress side reactions and maximize the yield of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide [1].

Step 1: System Preparation and Purging

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with ultra-high purity Argon or Nitrogen for 10 minutes to eliminate ambient moisture.

    • Self-Validation: A balloon of inert gas attached to the system should remain inflated, confirming a sealed, dry environment.

Step 2: Dissolution and Cooling

  • Charge the flask with 3-aminobenzyl alcohol (10.0 mmol, 1.23 g).

  • Add 50 mL of strictly anhydrous Dichloromethane (DCM) via syringe.

  • Add Triethylamine (TEA) (12.0 mmol, 1.67 mL).

    • Causality: A slight excess of base ensures all generated HCl is scavenged, preventing the protonation of the starting amine.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 15 minutes.

Step 3: Controlled Reagent Addition

  • In a separate dry vial, dissolve Methanesulfonyl chloride (MsCl) (10.5 mmol, 0.81 mL) in 5 mL of anhydrous DCM.

  • Using a syringe pump or dropping funnel, add the MsCl solution dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that would provide the thermodynamic activation energy required for the undesired O-sulfonylation pathway.

Step 4: In-Process Monitoring (IPC)

  • After the addition is complete, maintain the reaction at 0 °C for 1 hour, then slowly warm to room temperature.

  • Self-Validation: At the 2-hour mark, withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO₃, and extract with EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin. The complete disappearance of the primary amine (red/purple spot) confirms reaction completion.

Step 5: Workup and Purification

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to hydrolyze any trace unreacted MsCl.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to remove residual TEA, followed by brine (30 mL).

    • Causality: The brine wash is critical to remove all aqueous salts and residual TEA-HCl complexes, which severely interfere with downstream crystallization [1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography or recrystallization from EtOAc/Hexanes to yield the pure sulfonamide.

References

  • Kang, H.H., Rho, H.S., Kim, D.H., & Oh, S.G. "Metal oxide in aqueous organic solution promoted chemoselective N-sulfonylation of hydrophilic amino alcohols." Tetrahedron Letters, 44(38), 7225-7227 (2003). URL: [Link]

  • Wikipedia Contributors. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]

Technical Support Center: Troubleshooting Low Solubility of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. The following question-and-answer format provides in-depth troubleshooting strategies and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Why is my N-(3-(Hydroxymethyl)phenyl)methanesulfonamide not dissolving in my aqueous buffer?

The low aqueous solubility of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is primarily due to its molecular structure. The molecule contains both a hydrophilic hydroxymethyl group and a sulfonamide group, but the benzene ring imparts significant hydrophobic character. This combination can lead to challenges in achieving desired concentrations in purely aqueous systems.

Key Physicochemical Properties (Estimated):

PropertyValueSource
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
AppearanceSolid
LogP0.68580 (estimated)[1]

A positive LogP value suggests a preference for a more lipophilic environment over an aqueous one, which is consistent with the observed solubility challenges.

What is the first and simplest step I should take to improve its solubility?

The most straightforward initial approach is to modify the pH of your aqueous medium.[2][] The sulfonamide group in the molecule is weakly acidic. By increasing the pH of the solution with a base, you can deprotonate the sulfonamide, forming a more soluble salt.

Experimental Protocol: pH Adjustment

  • Prepare a stock solution of the compound: Start by attempting to dissolve a small, known amount of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide in your desired aqueous buffer.

  • Monitor the pH: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Titrate with a base: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Observe dissolution: Note the pH at which the compound fully dissolves.

  • Consider buffer capacity: Ensure your final buffer system has sufficient capacity to maintain the desired pH.[4]

Causality: The formation of an ionized salt disrupts the crystal lattice energy of the solid compound and introduces a charge, which significantly enhances its interaction with polar water molecules, thereby increasing solubility. Basic excipients can be used to increase the solubility of weakly acidic drugs.[5]

I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

If pH modification alone is not sufficient, the use of cosolvents is a widely accepted and effective strategy.[6][7] Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7]

Commonly Used Pharmaceutical Cosolvents:

  • Ethanol[6]

  • Propylene glycol[6]

  • Polyethylene glycols (PEGs), such as PEG 400[8]

  • Glycerin[6]

  • Dimethyl sulfoxide (DMSO)[]

Experimental Workflow: Cosolvent Screening

dot

Caption: A logical workflow for determining the optimal cosolvent concentration.

Causality: Cosolvents work by reducing the polarity of the aqueous environment. This makes the solvent system more "hospitable" to the hydrophobic portions of the N-(3-(Hydroxymethyl)phenyl)methanesulfonamide molecule, thereby increasing its solubility.[7] It's important to note that high concentrations of some cosolvents can be toxic in certain biological assays.[2]

Are there more advanced techniques I can employ if pH adjustment and cosolvents are not effective or suitable for my application?

Yes, several advanced formulation strategies can significantly enhance the solubility of poorly soluble compounds. These methods often involve creating a more intimate mixture of the drug with a hydrophilic carrier at the molecular level.

a) Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic N-(3-(Hydroxymethyl)phenyl)methanesulfonamide can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[11]

Common Pharmaceutical Surfactants:

  • Polysorbates (e.g., Tween® 80)[12]

  • Sodium dodecyl sulfate (SDS)[13]

  • Polyoxyl 35 castor oil (Cremophor® EL)[13]

b) Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, within their hydrophobic cavity, forming an inclusion complex.[16][17] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.[]

Types of Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved solubility over the parent β-cyclodextrin.[15]

c) Solid Dispersions

A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier or matrix at a solid state.[19] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[12] The goal is to create an amorphous solid dispersion, where the drug is molecularly dispersed, which has a higher energy state and thus better solubility and dissolution rates compared to the crystalline form.[20]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)[12]

  • Polyethylene glycols (PEGs)[12]

  • Hydroxypropyl methylcellulose (HPMC)[21]

Troubleshooting Logic for Advanced Techniques

Advanced_Troubleshooting Start Initial Solubility Issue pH_Cosolvent pH & Cosolvent Adjustment (Insufficient) Start->pH_Cosolvent Advanced_Options Advanced Techniques pH_Cosolvent->Advanced_Options Surfactants Surfactant Micellization (e.g., Tween® 80) Advanced_Options->Surfactants Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Advanced_Options->Cyclodextrins Solid_Dispersion Solid Dispersion (e.g., with PVP) Advanced_Options->Solid_Dispersion Final_Solution Achieved Desired Concentration Surfactants->Final_Solution Cyclodextrins->Final_Solution Solid_Dispersion->Final_Solution

Sources

Technical Support Center: Impurity Remediation for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

[1]

Status: Operational Subject: Purification & Impurity Control Protocols Target Analyte: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 59180-38-6) Criticality: High (Genotoxic Impurity Risk Management)[1][2]

Executive Summary

This technical guide addresses the purification of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and other pharmaceutical actives.[1]

The synthesis of this molecule presents a classic "chemoselectivity paradox." You require sulfonylation of the aniline (amine) while preserving the benzyl alcohol. The primary failure modes are O-sulfonylation (creating a genotoxic mesylate ester) and N,N-bis-sulfonylation .[1][2]

This guide provides validated troubleshooting workflows to remove these specific impurities, ensuring compliance with ICH M7 guidelines for mutagenic impurities.

Part 1: The Impurity Profile

Before troubleshooting, you must identify the enemy.[2] The following table categorizes the most common impurities found in batches of this sulfonamide.

Impurity IDStructure / NameOriginRisk LevelDetection Strategy
IMP-A 3-(methylsulfonyloxymethyl)phenyl methanesulfonamide (O-Mesylate)Reaction of MsCl with the hydroxyl group.[1]CRITICAL (PGI) . Alkyl mesylates are potent alkylating agents (Genotoxic).[3]LC-MS (Derivatization often required for trace levels).[1]
IMP-B N-(3-(hydroxymethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide (Bis-sulfonamide)Reaction of Product with excess MsCl.[1]Moderate. Reduces yield and purity.HPLC (UV).[1][4] Retains longer than product.
IMP-C 3-Aminobenzyl alcohol (Starting Material)Incomplete reaction.[1][2]Low. Easily removed via acidic wash.HPLC / TLC (Ninhydrin active).[1]
Part 2: Troubleshooting Guides (Q&A)
Module 1: The Genotoxic Crisis (Removing IMP-A)

User Query: “My LC-MS shows a peak at M+78 relative to the product. I suspect it’s the O-mesylate. Recrystallization isn't removing it completely.[5][6] How do I eliminate this genotoxic risk?”

Technical Diagnosis: The O-mesylate (IMP-A) is structurally similar to the product, making physical separation (crystallization) difficult.[1] Furthermore, as a Potentially Genotoxic Impurity (PGI), you must prove it is purged to ppm levels.[1][2]

The Solution: Chemical Destruction (Selective Hydrolysis) You cannot rely solely on physical separation.[1] You must exploit the difference in hydrolytic stability between the sulfonamide (stable) and the sulfonate ester (labile).

Protocol:

  • The "Basic" Switch: Dissolve your crude solid in 1M aqueous NaOH (approx. 5-10 volumes).[1]

    • Mechanism:[1][2][7] The sulfonamide proton is acidic (pKa ~10).[1] The product will deprotonate and dissolve as the sodium salt. The O-mesylate cannot form a salt and will remain as an oil/precipitate or hydrolyze.

  • Heat Cycle: Gently heat the basic solution to 40–50°C for 1–2 hours .

    • Causality: Sulfonate esters (IMP-A) are highly susceptible to nucleophilic attack by hydroxide ions (SN2), converting them back to the alcohol (the desired product) and methanesulfonate.[1] The sulfonamide bond is robust under these specific conditions.

  • Workup: Cool to room temperature. Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities.

  • Regeneration: Acidify the aqueous layer carefully with HCl to pH 2–3. The purified N-(3-(Hydroxymethyl)phenyl)methanesulfonamide will precipitate.[1]

Validation: Re-run LC-MS. The M+78 peak should be obliterated. This method chemically converts the impurity back into the product or water-soluble byproducts.

Module 2: The Bis-Sulfonamide Trap (Removing IMP-B)

User Query: “I used 1.5 equivalents of MsCl to drive the reaction to completion, but now I have 15% of the bis-sulfonamide (IMP-B). How do I salvage the batch?”

Technical Diagnosis: Bis-sulfonylation occurs when the mono-sulfonamide product competes with the starting aniline for the sulfonyl chloride. This is common when excess reagent is used or addition is too fast.

The Solution: Solubility Differential & Saponification Bis-sulfonamides lack the acidic N-H proton found in the mono-sulfonamide. This drastically alters their solubility profile.

Protocol A: The "Base Wash" (If IMP-B < 10%) [1]

  • Dissolve crude mixture in 1M NaOH .

  • Filter: The mono-sulfonamide (Product) dissolves.[1] The bis-sulfonamide (IMP-B) cannot deprotonate and will remain insoluble.[1] Filter off the undissolved solids.

  • Acidify: Neutralize the filtrate to recover the pure mono-sulfonamide.

Protocol B: Hydrolytic Reversal (If IMP-B > 10%) If the impurity level is high, you can reverse the reaction rather than discarding the material.

  • Reflux the crude material in Ethanol/Water (1:1) with NaHCO₃ or mild NaOH.[1]

  • Mechanism: The second sulfonyl group on the nitrogen is electron-withdrawing, making the S-N bond more labile than the first. Mild basic hydrolysis often selectively cleaves the second sulfonyl group, reverting IMP-B back to the desired Product.

Module 3: Process Control & Prevention

User Query: “How do I prevent these impurities from forming in the first place?”

Technical Guidance:

  • Temperature is King: Maintain reaction temperature at -5°C to 0°C during MsCl addition. The activation energy for O-sulfonylation is higher than N-sulfonylation.[1] Keeping it cold favors the amine reaction kinetically.

  • Stoichiometry: Use exactly 1.05 to 1.1 equivalents of MsCl. Do not use large excesses "just to be safe."

  • Mode of Addition: Add MsCl as a dilute solution in DCM, dropwise. High local concentrations favor bis-sulfonylation.[1]

Part 3: Visualized Workflows
Diagram 1: The Chemoselectivity Landscape

This diagram illustrates the competitive pathways leading to the Product vs. Impurities.

ReactionPathwaysSMStarting Material(3-Aminobenzyl alcohol)ProductTARGET PRODUCTN-(3-(Hydroxymethyl)phenyl)methanesulfonamideSM->Product Kinetic Control(0°C, 1.0 eq MsCl)ImpAIMPURITY A (PGI)O-Mesylate Ester(Genotoxic)SM->ImpA High TempNon-selectiveMsCl+ MsCl (Methanesulfonyl Chloride)Product->ImpA Side Reaction(-OH attack)ImpBIMPURITY BBis-SulfonamideProduct->ImpB Excess MsClOver-reaction

Caption: Reaction pathways showing kinetic favorability of the Target Product vs. thermodynamic risks of O-Mesylation (Impurity A) and Bis-Sulfonylation (Impurity B).

Diagram 2: Purification Decision Tree

Follow this logic to determine the correct workup based on your impurity profile.

PurificationLogicStartCrude Reaction MixtureCheckAnalyze Purity (LC-MS)Start->CheckPathAHigh O-Mesylate (IMP-A)?Check->PathAIMP-A DetectedPathBHigh Bis-Sulfonamide (IMP-B)?Check->PathBOnly IMP-BPathA->PathBNoActionAPROTOCOL: Hydrolytic Destruction1. Dissolve in 1M NaOH2. Heat to 45°C (1h)3. Acidify to precipitatePathA->ActionAYes (>0.1%)ActionBPROTOCOL: Base Filtration1. Dissolve in 1M NaOH2. Filter solids (removes IMP-B)3. Acidify filtratePathB->ActionBYes (>5%)FinalRecrystallization(IPA/Water or Toluene)PathB->FinalNo (Trace)ActionA->FinalActionB->Final

Caption: Strategic decision tree for selecting the appropriate purification protocol based on specific impurity identification.

Part 4: Validated Experimental Protocols
Protocol 1: Standard Recrystallization

Use this for final polishing after chemical purification.[1][2]

  • Solvent System: Isopropyl Alcohol (IPA) and Water.

  • Procedure:

    • Suspend crude solid in IPA (3 mL per gram).

    • Heat to reflux (approx. 80°C) until dissolved.[1]

    • Slowly add Water dropwise until slight turbidity persists.

    • Add a drop of IPA to clear the solution.

    • Allow to cool slowly to room temperature, then to 0°C.

    • Filter and wash with cold 1:1 IPA/Water.

Protocol 2: Analytical Monitoring (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][8]

  • Mobile Phase B: Acetonitrile.[1][8]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.[1][8]

  • Note: O-mesylates are often UV-weak; ensure LC-MS confirmation for safety clearance.[1][2]

References
  • European Medicines Agency (EMA). (2006).[1][9] Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP).[10] Link

  • Anderson, N. G., et al. (2006).[1][2] Sulfonate Esters: A Real or Imagined Risk? Organic Process Research & Development. (Discusses the hydrolysis rates of mesylates vs. sulfonamides). Link[1]

  • Teasdale, A., & Elder, D. (2010).[1][2] Analytical Assessment of Genotoxic Impurities in the Pharmaceutical Industry. Trends in Analytical Chemistry. Link

  • BenchChem. (2025).[1][8][11][12] Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (General protocols for sulfonamide purification and stability). Link[1]

Optimizing pH levels for the isolation of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (Target Molecule) presents a specific chemoselective challenge. You are balancing the solubility of an acidic sulfonamide against a basic aniline impurity, while preserving a sensitive benzyl alcohol moiety.

This guide replaces generic "acidify to precipitate" instructions with a precision pH-swing protocol. The critical success factor is exploiting the


 between the product (

) and the starting material (

) to achieve high purity without chromatography.

Part 1: The Physicochemical Logic (The "Why")

To optimize isolation, we must treat the reaction mixture as a system of competing equilibria.

pKa Analysis & Solubility Profile
Functional GroupMoiety StructureApprox.

Behavior at pH 12Behavior at pH 2.5
Sulfonamide (Product)

~9.0 [1, 2]Soluble (Anionic Salt)Insoluble (Neutral Precipitate)
Aniline (Impurity)

~4.6 [3]Insoluble/Oily (Neutral)Soluble (Cationic Salt)
Benzyl Alcohol

~16Neutral (Stable)Risk of Degradation (at pH < 1)
The "Sweet Spot" Strategy

The goal is to precipitate the product while keeping the unreacted 3-aminobenzyl alcohol (aniline impurity) dissolved in the aqueous mother liquor.

  • If pH > 9.0: The product remains deprotonated and soluble. Result: Low Yield.

  • If pH < 2.0: The benzyl alcohol moiety risks acid-catalyzed dehydration or substitution (forming benzyl chloride). Result: Degradation.

  • If pH is 4.0 – 7.0: Both the product and the aniline impurity are neutral and lipophilic. They will co-precipitate. Result: Low Purity (Pink/Brown solid).

Part 2: Optimized Isolation Protocol

Prerequisites:

  • Reaction solvent: Dichloromethane (DCM) or THF.

  • Reagents: 1M NaOH, 1M HCl, Brine.

  • Monitoring: Calibrated pH meter (do not rely solely on paper strips).

Step 1: The Basic Extraction (Removal of Neutrals)

After the reaction is quenched:

  • Add 1M NaOH to the reaction mixture until the aqueous phase reaches pH 12–13 .

  • Agitate vigorously. The sulfonamide product converts to its sodium salt (

    
    ) and migrates to the aqueous phase.
    
  • Phase Cut: Separate the layers.

    • Keep: Aqueous Layer (Contains Product).

    • Discard: Organic Layer (Contains neutral impurities and unreacted aniline).

  • Optional Polish: Wash the aqueous layer once more with fresh DCM to ensure all unreacted aniline is removed.

Step 2: Controlled Acidification (The Critical Step)
  • Transfer the basic aqueous solution to a beaker with overhead stirring.

  • Cool to 0–5 °C . (Cold temperatures improve yield and protect the benzyl alcohol).

  • Slowly add 1M HCl dropwise.

  • Stop at pH 6.0: The solution may turn cloudy. Pause stirring for 5 minutes to allow crystal nucleation.

  • Continue to pH 2.5 – 3.0: Add acid until you reach this target range.

    • Crucial: Do not overshoot to pH 1.

  • Stir for 30 minutes at 0 °C to maximize precipitation.

Step 3: Filtration & Wash[1][2]
  • Filter the white precipitate.

  • The Displacement Wash: Wash the filter cake with pH 3.0 water (acidified water).

    • Reason: Washing with neutral water (pH 7) might re-dissolve some aniline salts trapped in the cake, causing them to deprotonate and contaminate the solid.

  • Final wash with cold heptane (removes residual stickiness).

  • Dry under vacuum at 40 °C.

Part 3: Visualizing the Workflow

The following diagram illustrates the chemical logic governing the separation.

IsolationLogic RxnMix Reaction Mixture (Product + Aniline + Impurities) BaseAdd Add NaOH (pH > 12) RxnMix->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Discard) Contains: Neutral Aniline PhaseSep->OrgLayer Extract Neutrals AqLayer Aqueous Layer (Keep) Contains: Product (Salt Form) PhaseSep->AqLayer Product Solubilized AcidAdd Slow Acidification (Target pH 2.5 - 3.0) AqLayer->AcidAdd Precipitation Precipitation Event Product becomes Neutral Impurity stays Cationic AcidAdd->Precipitation Filtration Filtration & Wash Precipitation->Filtration FinalProduct Final Product N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Filtration->FinalProduct

Figure 1: pH-Swing Extraction Workflow. Blue nodes indicate reagent addition; Green nodes indicate product retention paths.

Part 4: Troubleshooting & FAQs

Q1: My product is precipitating as a sticky oil/gum instead of a solid. Why?

Diagnosis: This is "oiling out," often caused by residual organic solvent (DCM) in the aqueous phase during acidification, or adding acid too quickly. Solution:

  • Before acidification, ensure the aqueous layer is free of organics. You can rotovap the aqueous layer briefly (ambient temp) to strip trace DCM.

  • Seed Crystals: If available, add a few milligrams of pure product when the pH hits 6.0.

  • Slower Addition: Add HCl over 20–30 minutes. Rapid pH changes trap impurities that lower the melting point, causing oiling.

Q2: The final solid has a pinkish/brown hue. Is it pure?

Diagnosis: No. The color indicates oxidation of residual 3-aminobenzyl alcohol (aniline). Root Cause: The pH during the final wash was likely too high (> 4.5), causing the aniline salt to deprotonate and coprecipitate. Remedy:

  • Resuspend the solid in water.

  • Adjust pH to 2.0 .

  • Stir for 15 minutes (this re-dissolves the aniline).

  • Filter and wash with pH 2.0 water , then dry.

Q3: Can I use concentrated HCl to drop the pH quickly?

Diagnosis: Risky. Reason: Concentrated HCl creates localized "hotspots" of pH < 0. Risk: The hydroxymethyl group (benzyl alcohol) is acid-sensitive. In high acid concentrations, it can undergo substitution to form the benzyl chloride or dimerize to an ether [4]. Protocol: Use 1M or 2M HCl to maintain control and prevent local degradation.

Q4: My yield is lower than expected (< 60%). Where is the product?

Diagnosis: The product might still be in the mother liquor if the pH wasn't low enough. Check:

  • Did you stop at pH 5 or 6? The sulfonamide pKa is ~9.0, but solubility can persist down to pH 6. You must go to pH 3.0 to drive equilibrium fully to the solid phase.

  • Volume: If your aqueous volume is huge, even "insoluble" compounds lose mass to solubility limit. Concentrate the aqueous phase before acidification if the volume is excessive.

References

  • BenchChem. (2025).[1][2] A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Retrieved from

  • PubChem. (2025).[3] Methanesulfonamide, N-phenyl- (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 4-Aminobenzyl alcohol Safety & Properties. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for stability of benzyl alcohols in acid).

Sources

Overcoming crystallization issues in N-(3-(Hydroxymethyl)phenyl)methanesulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this compound. We provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve high-purity, crystalline material with consistent results.

Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a crystallization solvent for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide?

An ideal solvent is one in which the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] For sulfonamides, which are often polar molecules due to the presence of hydrogen bond donors and acceptors, polar protic and aprotic solvents are a good starting point.[2][3] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific crude material, which may contain different impurities from your synthesis.[1][4]

Commonly successful solvents for sulfonamide derivatives include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile).[5] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be highly effective for fine-tuning solubility.[1]

Q2: My crystallization is happening too quickly, resulting in a fine powder instead of distinct crystals. What's causing this and how can I fix it?

Rapid crystallization, often called "crashing out," occurs when the solution becomes highly supersaturated too quickly.[6] This leads to rapid, uncontrolled nucleation, forming a large number of small crystals (fines) that may trap impurities.[7]

To resolve this:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent (5-10% more) to the dissolved product. This slightly reduces the level of supersaturation upon cooling, allowing crystals to form more slowly.[6]

  • Slow Down the Cooling Rate: Instead of immediately placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.[1] Gradual cooling is critical for growing larger, purer crystals.[8]

Q3: No crystals are forming even after the solution has cooled completely. What steps can I take to induce crystallization?

The absence of crystals indicates that the solution is either not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

  • Seeding: Introduce a tiny crystal of pure N-(3-(Hydroxymethyl)phenyl)methanesulfonamide into the solution.[6] This seed crystal acts as a template, bypassing the initial nucleation barrier and promoting controlled crystal growth.[9][10][11]

  • Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate a portion of the solvent and re-cool.[6]

  • Cool to a Lower Temperature: Use a colder cooling bath (e.g., a dry ice/acetone slurry) to further decrease solubility and increase supersaturation.

Troubleshooting Guide: In-Depth Scenarios
Scenario 1: The product separates as an oil instead of a solid ("oiling out").

Question: I've dissolved my crude N-(3-(Hydroxymethyl)phenyl)methanesulfonamide in a hot solvent, but upon cooling, a viscous liquid or oil forms instead of crystals. Why is this happening and what is the protocol to fix it?

Underlying Causes & Explanation:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common and problematic phenomenon in crystallization.[12][13] It occurs when the solute separates from the solution into a second, solute-enriched liquid phase before it can form a solid crystalline lattice.[13][14] This often happens under conditions of high supersaturation, where the concentration of the solute exceeds the solubility of its liquid form.[13] The presence of impurities is a major contributor, as they can depress the melting point of the solid, making the liquid state more favorable.[1][15] The resulting oil can trap impurities effectively, hindering purification.[13]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% of the original volume) to reduce the supersaturation level upon cooling.[1][6]

  • Slow Cooling is Critical: Avoid rapid cooling. Allow the flask to cool very slowly to room temperature. A programmable cooling system or a large, insulated water bath can provide precise control.

  • Seed at a Higher Temperature: The most effective way to combat oiling out is through seeding.[16] Determine the temperature at which oiling begins. Re-heat the solution until the oil dissolves, then cool it to a temperature just a few degrees above the oiling point. At this stage, add seed crystals. The seeds should provide a template for crystallization to occur directly from the solution, bypassing the oiling out phase.[11] A general rule is to add seeds midway between the solubility curve and the supersolubility curve.[9]

  • Change the Solvent System: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or one in which the compound is less soluble.[1] Alternatively, use an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

Decision Workflow for Oiling Out

G start Oiling Out Observed reheat Re-heat to dissolve oil start->reheat add_solvent Add 10-20% more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check1 Does it oil out again? slow_cool->check1 seed Seed at temperature just above oiling point check1->seed Yes success Successful Crystallization check1->success No check2 Crystals form? seed->check2 change_solvent Change to a different solvent or use an anti-solvent system check2->change_solvent No check2->success Yes change_solvent->success fail Consult Senior Scientist

Caption: Decision tree for troubleshooting oiling out.

Scenario 2: The final product shows polymorphism, leading to inconsistent batches.

Question: My characterization data (e.g., DSC, XRPD) suggests I am isolating different crystalline forms (polymorphs) in different batches. How can I control the polymorphic outcome?

Underlying Causes & Explanation:

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[3] Sulfonamides are a class of compounds known to exhibit polymorphism due to their conformational flexibility and capacity for forming different hydrogen bonding networks.[2][17][18] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control of the crystal form critical in pharmaceutical development.[3] The polymorphic form obtained can be influenced by factors such as the solvent, cooling rate, and degree of supersaturation.[19] Spontaneous nucleation without control may generate an undesired or metastable form.[10]

Troubleshooting Protocol: Seeding for Polymorph Control

The most robust method to ensure a specific polymorph is to use seeding.[10][20] By introducing crystals of the desired form, you template the growth of that form exclusively.[9]

Step-by-Step Seeding Protocol:

  • Prepare Seed Crystals: Obtain a small sample of the desired polymorph of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. This may come from a previous batch that was confirmed to be the correct form or by specific design. The seed crystals should ideally be of a controlled particle size.[10]

  • Determine Solubility and Metastable Zone Width (MSZW): Prepare a saturated solution of your crude product in the chosen solvent at a high temperature. Cool the solution slowly while monitoring for the first sign of spontaneous crystallization (turbidity). The temperature range between the point of dissolution (solubility curve) and the point of spontaneous nucleation (supersolubility curve) is the Metastable Zone (MSZ).

  • Introduce Seeds in the MSZ: Heat your crude material in the solvent until fully dissolved. Cool the solution to a temperature that is within the MSZ. A good starting point is about one-third of the way into the metastable zone from the solubility curve.[10] At this point, the solution is supersaturated, but spontaneous nucleation is unlikely.

  • Add the Seed Slurry: Add the seed crystals (typically 0.1-1% by weight of the final product mass) as a slurry in a small amount of the cold mother liquor to ensure good dispersion.[10][11]

  • Controlled Cooling: Once seeded, continue to cool the solution at a slow, controlled rate. The goal is to maintain a level of supersaturation that promotes the growth of the existing seed crystals rather than causing new, uncontrolled nucleation.[10]

  • Isolate and Characterize: Isolate the crystals by filtration and verify that the desired polymorphic form has been obtained using analytical techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Visualization of Polymorph Control via Seeding

G cluster_0 Uncontrolled Crystallization cluster_1 Controlled Crystallization (Seeding) Solution Solution Spontaneous Nucleation Spontaneous Nucleation Solution->Spontaneous Nucleation Rapid Cooling Polymorph A Polymorph A Spontaneous Nucleation->Polymorph A Random Outcome Polymorph B Polymorph B Spontaneous Nucleation->Polymorph B Random Outcome Solution_Seeded Solution in Metastable Zone Add_Seeds Add Seeds of Polymorph A Solution_Seeded->Add_Seeds Growth Crystal Growth on Seeds Add_Seeds->Growth Slow Cooling Polymorph_A_Only Pure Polymorph A Growth->Polymorph_A_Only

Sources

Technical Support Center: Strategies for Reducing Residual Solvents in N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively minimizing residual solvent levels in this active pharmaceutical ingredient (API). While specific literature on the purification of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is limited, the principles and techniques outlined here are based on established best practices in pharmaceutical chemistry and are directly applicable to this compound.

Introduction: The Criticality of Residual Solvent Control

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their presence in a final API can impact its physicochemical properties, stability, and, most importantly, patient safety.[3][4] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3C) for the control of these impurities.[1][5][6] This guide will provide actionable strategies to ensure your N-(3-(Hydroxymethyl)phenyl)methanesulfonamide meets these stringent requirements.

Troubleshooting Guide: Addressing Specific Residual Solvent Challenges

This section is designed to provide direct answers and protocols for common issues encountered during the purification of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Question 1: My analysis shows high levels of a Class 2 solvent (e.g., Dichloromethane, Toluene) after initial isolation. What is the most effective first step to reduce it?

Answer: High levels of Class 2 solvents require immediate attention due to their toxicity.[7] The most robust initial step is typically recrystallization . This technique purifies compounds by leveraging differences in solubility between the API and impurities (including solvents) at different temperatures.[8][9][10]

Underlying Principle: The principle behind recrystallization is that most solids are more soluble in a hot solvent than in a cold one.[10] As a saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities and residual solvents remain in the mother liquor.[8][11]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the structure (containing polar hydroxyl and sulfonamide groups), suitable candidates could include alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone). Conduct small-scale solubility tests to identify the optimal solvent.

  • Dissolution: In a suitable flask, add the crude N-(3-(Hydroxymethyl)phenyl)methanesulfonamide and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can further decrease the temperature using an ice bath to maximize crystal yield.[11]

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the residual solvent.[12]

  • Drying: Dry the purified crystals under vacuum to remove the recrystallization solvent.

Question 2: Recrystallization did not sufficiently reduce the residual solvent, or my compound "oils out." What should I try next?

Answer: If single-solvent recrystallization is ineffective or leads to "oiling out," a two-solvent (or anti-solvent) recrystallization is a powerful alternative. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often due to high impurity levels or a large difference between the compound's melting point and the solvent's boiling point.

Underlying Principle: In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and an "anti-solvent" (in which it is poorly soluble) is slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent System Selection:

    • Solvent 1 (Good Solvent): A solvent that readily dissolves N-(3-(Hydroxymethyl)phenyl)methanesulfonamide at room temperature or with gentle warming.

    • Solvent 2 (Anti-Solvent): A solvent that is miscible with Solvent 1 but in which the compound has very low solubility. A common pair could be Ethanol (Solvent 1) and Water (Solvent 2).

  • Dissolution: Dissolve the crude product in the minimum amount of the good solvent (Solvent 1).

  • Addition of Anti-Solvent: Slowly add the anti-solvent (Solvent 2) to the solution with stirring until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the good solvent (Solvent 1) until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Question 3: My compound is crystalline, but still retains a stubborn, high-boiling point solvent (e.g., DMSO, DMF). How can I remove it?

Answer: High-boiling point solvents are often difficult to remove by conventional drying. In this scenario, solvent swapping or lyophilization (freeze-drying) are effective strategies.

Solvent Swapping (Solvent Displacement)

Underlying Principle: This technique involves dissolving the API in a higher-boiling point solvent and then gradually replacing it with a lower-boiling point, more volatile solvent from which the product can be more easily isolated and dried.[13][14]

Experimental Protocol: Solvent Swapping via Distillation

  • Dissolution: Dissolve the N-(3-(Hydroxymethyl)phenyl)methanesulfonamide containing the high-boiling point solvent in a suitable, lower-boiling point solvent (e.g., ethyl acetate, isopropanol).

  • Distillation: Heat the solution to distill off the lower-boiling point solvent. As it is removed, the concentration of the higher-boiling point solvent will decrease.

  • Solvent Addition: Continuously or portion-wise add more of the lower-boiling point solvent to the distillation flask to maintain a constant volume.

  • Monitoring: Monitor the composition of the distillate (e.g., by GC) to determine when the high-boiling point solvent has been sufficiently removed.

  • Final Isolation: Once the solvent swap is complete, the product can be isolated by cooling and crystallization from the new, lower-boiling point solvent.

Lyophilization (Freeze-Drying)

Underlying Principle: Lyophilization removes a solvent by first freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[15][16] This is a very gentle drying method that is particularly effective for removing stubborn solvents and can produce a fine, easily handled powder.[16][17]

Experimental Protocol: Lyophilization

  • Dissolution: Dissolve the compound in a suitable solvent that can be easily lyophilized, such as water or a mixture of water and a miscible organic solvent (e.g., acetonitrile). This step effectively acts as a solvent swap into a lyophilization-friendly medium.

  • Freezing: Freeze the solution completely.

  • Primary Drying (Sublimation): Apply a deep vacuum to the frozen sample. The solvent will sublimate and be collected on a cold condenser.[16]

  • Secondary Drying (Desorption): Gently warm the sample under vacuum to remove any remaining bound solvent molecules.[16]

Decision-Making Workflow for Solvent Removal

Caption: A decision tree for selecting the appropriate residual solvent removal technique.

Frequently Asked Questions (FAQs)

Q1: What are the different classes of residual solvents according to ICH Q3C?

A1: The ICH Q3C guideline classifies residual solvents into three classes based on their risk to human health:[7]

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards.[7]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[7]

  • Class 3: Solvents with low toxic potential. These have permitted daily exposures (PDEs) of 50 mg or more per day.

Q2: How are residual solvent levels quantified?

A2: The most common and accurate method for quantifying residual solvents is Gas Chromatography (GC) , often coupled with a headspace sampler (HS-GC).[4][18][19] This technique is highly sensitive and can separate and quantify volatile organic compounds in a sample.

Q3: Can I just use a vacuum oven at a higher temperature to remove residual solvents?

A3: While drying in a vacuum oven is a standard final step, simply increasing the temperature may not be sufficient and can carry risks. For N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, excessive heat could lead to degradation. It is crucial to use a temperature that is well below the compound's melting point and decomposition temperature. Enhanced drying is most effective for removing lower to medium boiling point solvents after a primary purification step like recrystallization.

Q4: Are there any "greener" or more advanced techniques for solvent removal?

A4: Yes, Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly technique.[20] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[20][21]

Underlying Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[22] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively remove residual solvents.[23] After extraction, the CO2 is simply returned to its gaseous state by reducing the pressure, leaving behind a solvent-free product.[23][24] This method is particularly advantageous as it avoids the use of large quantities of organic solvents.[23]

Q5: How can I prevent high levels of residual solvents in the first place?

A5: Prevention is always the best approach. Consider these strategies during your synthesis and workup:

  • Solvent Selection: Where possible, choose solvents from Class 3 over Class 2 or 1.[5][7]

  • Process Optimization: Optimize reaction conditions to minimize the amount of solvent required.

  • Efficient Workup: Ensure that your workup procedures (e.g., washes, extractions) are effective at removing the bulk of the reaction solvent before the final isolation step.

  • Drying Efficiency: After filtration, ensure the solid cake is pressed as dry as possible to mechanically remove a significant portion of the solvent before oven drying.

Data Summary: ICH Q3C Classification of Common Solvents

The following table summarizes the classification and limits for solvents that could potentially be used in the synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

ClassSolventConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Class 1 Benzene20.02
Carbon Tetrachloride40.04
Class 2 Dichloromethane6006.0
Toluene8908.9
Methanol300030.0
Acetonitrile4104.1
Tetrahydrofuran (THF)7207.2
Class 3 Acetone500050.0
Isopropanol (IPA)500050.0
Ethanol500050.0
Ethyl Acetate500050.0
Heptane500050.0

This table is not exhaustive. Please refer to the latest ICH Q3C (R8) guideline for a complete list and details.[1][25]

Visualizing Key Processes

Solvent Swapping Procedure

Solvent Swapping start API in High-Boiling Solvent (e.g., DMF) dissolve Dissolve in Low-Boiling Solvent (e.g., IPA) start->dissolve distill Distill the mixture dissolve->distill add_solvent Add fresh Low-Boiling Solvent distill->add_solvent Maintain volume monitor Monitor Distillate (e.g., by GC) distill->monitor add_solvent->distill monitor->distill DMF > Limit end API in Low-Boiling Solvent, ready for crystallization monitor->end DMF < Limit

Caption: A flowchart illustrating the process of solvent swapping via distillation.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Buchi. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • ICH. (2018, October 15). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP-NF. Impurities: Residual Solvents ICH: Q3C. [Link]

  • ECA Academy. (2023, January 11). ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Buchi. The “Golden Rule” for Solvent Removal. [Link]

  • Deas, P. Pharmaceutical applications of Supercritical Fluids. [Link]

  • Hawks. Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • Roche, C. M., et al. (2022, March 16). Binary Solvent Swap Processing in a Bubble Column in Batch and Continuous Modes. Organic Process Research & Development. [Link]

  • Molbase. Methanesulfonamide. [Link]

  • JoVE. (2015, March 4). Rotary Evaporation to Remove Solvent. [Link]

  • University of Alberta. Recrystallization - Single Solvent. [Link]

  • Research Journal of Pharmacy and Technology. Pharmaceutical applications of Supercritical Fluids. [Link]

  • Pharmaceutical Technology. (2020, November 15). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • DigiVac. Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. [Link]

  • AERU. (2016, October 27). 3-hydroxymethyl sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-yl)pheny)methanesulfonamide. [Link]

  • Kindu. (2025, May 23). Why Supercritical Fluid Extraction Can Change Pharmaceutical industry?[Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • Outsourced Pharma. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]

  • EHPM. 5.4. RESIDUAL SOLVENTS LIMITING RESIDUAL SOLVENT LEVELS IN ACTIVE SUBSTANCES, EXCIPIENTS AND MEDICINAL PRODUCTS IMPURITIES. [Link]

  • American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • Phasex. Supercritical Fluids Application in the Pharma and Medical Products Industries. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • MDPI. (2021, November 14). Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Emerald Cloud Lab. (2025, September 5). ExperimentLyophilize Documentation. [Link]

  • BioPharma Solutions. (2019, October 8). Lyophilization Of Pharmaceuticals: An Overview. [Link]

  • ResearchGate. “Put and take” solvent swap operational procedure. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • ACS Publications. (2024, December 1). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. [Link]

  • ChemRxiv. Towards Safer Medicines: Management of Residual Solvents and Green Alternatives. [Link]

  • Pharma Beginners. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • European Pharmaceutical Review. (2016, February 26). How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Google Patents. US3527808A - Process for purification of tris(hydroxymethyl)aminomethane.
  • PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

Sources

Validation & Comparative

Interpreting H-NMR and C-NMR spectra of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing unambiguous structural verification protocols is paramount in drug development. For sulfonamide derivatives—often investigated for their cyclooxygenase (COX) or carbonic anhydrase (CA) inhibitory properties—regioisomeric purity directly dictates pharmacodynamic efficacy and pharmacokinetic stability.

This guide provides an objective, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (the meta-isomer) against its para- and ortho-substituted alternatives. By leveraging precise 1H and 13C-NMR methodologies, researchers can definitively map the spatial and electronic environments of these molecules without relying solely on authentic reference standards[1].

Causality in Experimental Design: Why NMR?

While Mass Spectrometry (MS) rapidly confirms the molecular weight (m/z 201.24 for C8H11NO3S) and provides fragmentation data, it fundamentally struggles to differentiate positional isomers (ortho, meta, para) due to identical mass-to-charge ratios and highly similar fragmentation pathways[2].

NMR spectroscopy resolves this by acting as a direct probe of the molecule's electron density. The mesomeric and inductive effects of the electron-withdrawing methanesulfonamide group (-NHSO2CH3) and the mildly electron-donating hydroxymethyl group (-CH2OH) create highly predictable shielding environments[1].

Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO-d6) is strictly mandated over Chloroform-d (CDCl3) for this protocol. DMSO-d6 strongly solvates the exchangeable protons (-OH and -NH) via hydrogen bonding. This shifts their resonances downfield and significantly drastically slows their chemical exchange rate, allowing for the observation of critical H-C-O-H scalar coupling—a diagnostic feature that would otherwise manifest as an uninformative broad singlet in CDCl3[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating acquisition workflow must be strictly adhered to.

Step 1: Sample Preparation

  • Dissolve 15.0 ± 1.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

  • Internal Control: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: Instrument Calibration (400 MHz Spectrometer)

  • Insert the sample and allow 5 minutes for thermal equilibration to exactly 298 K. Temperature fluctuations will cause the exchangeable -OH and -NH peaks to drift.

  • Tune and match the probe to the exact impedance of the sample.

  • Perform automated gradient shimming (Z1-Z5) until the TMS linewidth at half-height is < 1.0 Hz.

Step 3: 1H-NMR Acquisition

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds. Causality: The -CH3 protons and quaternary aromatic protons have long longitudinal relaxation times (T1). A 5-second delay ensures complete relaxation between pulses, guaranteeing that peak integration is strictly quantitative (proportional to the number of protons).

  • Scans (NS): 16 to 32.

Step 4: 13C-NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to eliminate 1H-13C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement.

  • Scans (NS): 512 to 1024. Causality: Quaternary carbons (C1, C3) lack attached protons and thus benefit less from NOE, requiring higher scan counts to achieve an acceptable signal-to-noise ratio.

Comparative Data Analysis: Regioisomer Differentiation

The primary diagnostic zone for differentiating these isomers is the aromatic region (7.00 - 7.50 ppm in 1H-NMR) and the quaternary carbon shifts in 13C-NMR.

1H-NMR Spectral Comparison
  • The Target (Meta-Isomer): Exhibits a complex AMXY spin system. The defining feature is the H-2 proton , which is isolated between the two substituents. It experiences anisotropic effects from both groups and appears as a narrow triplet or broad singlet (due to weak meta-coupling, J ≈ 1.8 Hz) at ~7.20 ppm.

  • The Para-Isomer: Exhibits a highly symmetrical AA'BB' (pseudo-AX) system. This manifests as two distinct, heavily coupled doublets (J ≈ 8.5 Hz), each integrating to 2 protons.

  • The Ortho-Isomer: Exhibits an ABCD system. The spatial proximity of the -OH to the -NHSO2CH3 group facilitates intramolecular hydrogen bonding, which uniquely shifts the -NH proton upfield or downfield depending on concentration, breaking the predictable patterns seen in the meta and para forms.

Table 1: Quantitative 1H-NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentMeta-Isomer (Target)Para-Isomer (Alternative)Ortho-Isomer (Alternative)Multiplicity & Coupling (J in Hz)
-NH- 9.70 ppm9.65 ppm9.15 ppmSinglet (s, 1H)
Ar-H (Isolated) 7.20 ppm (H-2)N/AN/ANarrow Triplet (t, J~1.8, 1H)
Ar-H (Other) 7.05 - 7.30 ppm (m)7.15 (d), 7.25 (d)7.10 - 7.40 ppm (m)Multiplets / Doublets (J~8.5)
-OH 5.20 ppm5.15 ppm5.30 ppmTriplet (t, J~5.5, 1H)
-CH2- 4.45 ppm4.45 ppm4.60 ppmDoublet (d, J~5.5, 2H)
-CH3 (Mesyl) 2.95 ppm2.95 ppm2.95 ppmSinglet (s, 3H)

Note: Chemical shifts are empirical estimates based on additive substituent effects and standard shielding models[1][2].

Table 2: Quantitative 13C-NMR Chemical Shift Comparison (DMSO-d6, 100 MHz)
Carbon AssignmentMeta-Isomer (Target)Para-Isomer (Alternative)Ortho-Isomer (Alternative)
Ar-C1 (NH-C) 138.5 ppm137.2 ppm135.5 ppm
Ar-C (CH2-C) 143.6 ppm (C3)138.1 ppm (C4)128.5 ppm (C2)
Ar-CH (Aromatic) 117.8, 118.5, 122.1, 128.9119.8 (2C), 127.6 (2C)122.5, 124.2, 126.8, 139.2
-CH2- (Hydroxyl) 62.8 ppm62.6 ppm60.5 ppm
-CH3 (Mesyl) 39.2 ppm39.2 ppm39.5 ppm

Analytical Decision Workflow

To streamline laboratory operations, the following logical workflow should be utilized by analytical teams to rapidly classify unknown batches of these regioisomers.

Regioisomer_NMR_Workflow Start Acquire 1H-NMR (DMSO-d6, 400 MHz) Analyze Analyze Aromatic Region (7.0 - 7.5 ppm) Start->Analyze Para Para-Isomer (N-(4-...)) AA'BB' System Two Doublets (J=8.5 Hz) Analyze->Para Symmetry (2H + 2H) Meta Meta-Isomer (N-(3-...)) AMXY System Isolated H-2 Singlet/Narrow Triplet Analyze->Meta Asymmetry (1H + 3H) Isolated Proton Ortho Ortho-Isomer (N-(2-...)) ABCD System Asymmetric Multiplets Analyze->Ortho Asymmetry (4H) Contiguous Protons Confirm Confirm via 13C-NMR Symmetry & Quaternary C Shifts Para->Confirm Meta->Confirm Ortho->Confirm

Workflow for differentiating N-(hydroxymethyl)phenyl methanesulfonamide isomers via NMR.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) . Pretsch, E., Bühlmann, P., Badertscher, M. Springer. Available at:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) . Silverstein, R. M., Webster, F. X., Kiemle, D. J. Wiley. Available at:[Link]

Sources

Validating Purity of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sulfonamide-based pharmaceuticals (e.g., Tamsulosin intermediates), N-(3-(Hydroxymethyl)phenyl)methanesulfonamide serves as a critical building block.[1][2][3][4] Its dual functionality—a sulfonamide group for biological activity and a hydroxymethyl group for further conjugation—makes its purity validation complex.[4]

Common challenges include the lack of pharmacopeial primary reference standards and the potential for chemoselectivity issues during synthesis (O-sulfonylation vs. N-sulfonylation).[1][3] This guide provides a robust, orthogonal approach to validation, comparing Quantitative NMR (qNMR) as a primary absolute method against HPLC-UV as a routine relative method.[1][2][3][4]

Part 1: Strategic Analysis of Analytical Methodologies

For a compound like N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, relying solely on HPLC area normalization is risky due to potential response factor differences between the main peak and impurities (e.g., starting material 3-aminobenzyl alcohol).[1][2][3][4]

Comparative Matrix: qNMR vs. HPLC-UV
FeatureqNMR (Absolute Purity) HPLC-UV (Relative Purity)
Principle Molar ratio of protons (Directly traceable to Internal Standard).Chromatographic separation & UV absorption (Beer-Lambert Law).[1][3][4]
Reference Standard Not Required for the analyte.[1][4] Requires a generic IS (e.g., Maleic Acid).[2][3][4]Required. Needs a high-purity standard of the specific analyte.[1][3]
Bias Source Incomplete relaxation (

), hygroscopicity.[1][2][3][4]
Response factor differences (

), co-elution.[2][3][4]
Limit of Detection Moderate (~0.1%).[1][3][4]Excellent (<0.05%).
Primary Use Potency Assignment (Assay w/w%). Validating the "Reference Standard."Impurity Profiling (Area %).[1][3][4] Routine QC release.
Decision Workflow for Validation

The following logic determines which protocol to employ based on the stage of development and material availability.

ValidationWorkflow Start Sample: N-(3-(Hydroxymethyl) phenyl)methanesulfonamide CheckStd Is a Qualified Reference Standard Available? Start->CheckStd NoStd NO: Primary Characterization CheckStd->NoStd Development Phase YesStd YES: Routine QC CheckStd->YesStd Production Phase qNMR Execute Protocol 1: qNMR (1H) with Internal Standard NoStd->qNMR AssignPotency Assign Absolute Purity (w/w%) qNMR->AssignPotency HPLC Execute Protocol 2: HPLC-UV Gradient Method AssignPotency->HPLC Use as Std FinalReport Generate Certificate of Analysis (Mass Balance Check) AssignPotency->FinalReport YesStd->HPLC ImpurityProfile Calculate Impurity Profile (Area % vs. RRF) HPLC->ImpurityProfile ImpurityProfile->FinalReport

Figure 1: Analytical Decision Tree. Path A (Red) establishes the primary standard; Path B (Green) uses it for routine control.[1][3][4]

Part 2: Protocol 1 - Absolute Purity via qNMR

Objective: Determine the absolute weight-percent (w/w%) purity without a specific reference standard. This is the "Gold Standard" for validating early-stage batches.

Materials
  • Solvent: DMSO-d6 (99.9% D) – Chosen to ensure solubility of both the polar sulfonamide and potential salts.[1][3][4]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1][3][4]

    • Rationale: Maleic acid has a singlet at ~6.2 ppm, distinct from the aromatic protons (6.8–7.5 ppm) and the benzylic methylene (~4.5 ppm) of the analyte.[2][4]

Sample Preparation
  • Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolve in 0.7 mL DMSO-d6.

  • Transfer to a high-precision NMR tube.[1][3][4]

Acquisition Parameters (Critical for E-E-A-T)
  • Instrument: 400 MHz or higher.[1][3][4]

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): 60 seconds .

    • Scientific Logic:[1][3] Sulfonamide protons have long

      
       relaxation times.[3][4] To ensure 99.9% magnetization recovery (
      
      
      
      ), a long delay is mandatory to prevent integration bias.[2][4]
  • Scans: 16 or 32 (for sufficient S/N ratio).

  • Temperature: 298 K.[1][3][4]

Calculation

[1][3][4]
  • 
    : Integrated area.[3][4]
    
  • 
    : Number of protons (Maleic acid singlet = 2; Analyte aromatic region = 4).[3][4]
    
  • 
    : Molar mass (Analyte = 201.24  g/mol ; Maleic Acid = 116.07  g/mol ).[1][3][4]
    
  • 
    : Purity (as a decimal).[1][3][4]
    

Part 3: Protocol 2 - Chromatographic Purity (HPLC-UV)

Objective: Detect process impurities and degradation products.[1][3][4]

Mechanistic Impurity Profiling

Before validating, we must identify what we are looking for.[2][4] The synthesis typically involves sulfonylating 3-aminobenzyl alcohol.[1][3][4]

ImpurityPathways SM Starting Material: 3-Aminobenzyl Alcohol Product Target Analyte: N-(3-(Hydroxymethyl)phenyl) methanesulfonamide SM->Product Primary Reaction ImpurityA Impurity A: Unreacted SM SM->ImpurityA Incomplete Reagent Reagent: MsCl / Base Reagent->Product ImpurityB Impurity B: O-Sulfonated Ester (Chemoselectivity Failure) Product->ImpurityB + MsCl (on -OH) ImpurityC Impurity C: N,N-Bis-sulfonamide (Over-reaction) Product->ImpurityC + MsCl (on -NH)

Figure 2: Synthesis pathway and potential impurity genesis.

HPLC Method Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1][2][3][4]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][3][4]

    • Why: Acidic pH suppresses ionization of the sulfonamide (pKa ~10), ensuring sharp peaks.[2][4]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0 min: 5% B[1][3]

    • 15 min: 90% B[1][3]

    • 20 min: 90% B[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 210 nm (universal) and 254 nm (aromatic specificity).[1][3][4]

Validation Criteria (ICH Q2(R1) Aligned)
  • Specificity: Inject Impurities A, B, and C (if available) individually. Ensure Resolution (

    
    ) > 1.5 between the Main Peak and Impurity A (Starting Material).[3][4]
    
  • Linearity: Prepare 5 levels (50% to 150% of target concentration).

    
     must be 
    
    
    
    .[3][4][5]
  • LOQ: Signal-to-Noise ratio

    
    .[1][3][4]
    

Part 4: Data Interpretation & Reconciliation[1][4]

To declare the material "Validated," you must reconcile the data from both protocols:

  • Mass Balance Check:

    
    
    
  • Discrepancy Analysis:

    • If qNMR << HPLC Purity : Suspect inorganic salts (invisible in HPLC/UV) or residual solvents (check GC).

    • If qNMR >> HPLC Purity : Suspect HPLC peak co-elution or high response factors of impurities.

Final Recommendation: Use the qNMR value for assay calculations in dosing/synthesis stoichiometry. Use the HPLC chromatogram to demonstrate the absence of specific toxic impurities (e.g., residual anilines).[2][4]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] [Link]

  • Pauli, G. F., et al. (2012).[2][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 55(6), 2772–2780.[2][4] [Link][1][3][4]

  • Tayebee, R., & Nehzat, F. (2012).[2][4][6] A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline.[4][6] American Journal of Medicine and Medical Sciences.[4][6] [Link]

Sources

Comparative Guide: Synthetic Routes for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three distinct reactive centers: a nucleophilic aniline nitrogen, a primary benzyl alcohol, and (once formed) an acidic sulfonamide proton.

This guide compares two primary synthetic strategies:

  • Route A (The Robust Stepwise Approach): Sulfonylation of methyl 3-aminobenzoate followed by hydride reduction. This is the industry-standard route for scalability and purity.

  • Route B (The Direct Chemoselective Approach): Direct sulfonylation of 3-aminobenzyl alcohol. This route offers higher atom economy but requires rigorous kinetic control to prevent O-sulfonylation (mesylate formation).

Decision Matrix
FeatureRoute A: Ester ReductionRoute B: Direct Selective Sulfonylation
Overall Yield High (75-85%)Moderate to Variable (50-70%)
Purity Profile Excellent (Crystallizable intermediates)Risk of O-mesylated impurities
Scalability High (Linear scale-up)Low (Exotherm control critical)
Atom Economy Lower (Loss of MeOH during reduction)High (Convergent)
Key Reagents MsCl, Pyridine, LiAlH₄MsCl, Pyridine/TEA (Stoichiometric control)
Recommended For GMP / Process Development Discovery / Quick Analoging

Technical Analysis & Pathway Visualization

Synthetic Pathways Diagram

SyntheticRoutes cluster_RouteA Route A: Ester Reduction (Recommended) cluster_RouteB Route B: Direct Selectivity (High Risk) StartA Methyl 3-aminobenzoate InterA Methyl 3-(methylsulfonamido) benzoate StartA->InterA MsCl, Pyridine DCM, 0°C TargetA Target Molecule (Alcohol Product) InterA->TargetA LiAlH4, THF Reflux StartB 3-Aminobenzyl alcohol StartB->TargetA MsCl (1.0 eq) Pyridine, -10°C SideProduct O-Mesyl Impurity (Polymerization Risk) StartB->SideProduct MsCl (>1.1 eq) or Temp >0°C

Figure 1: Comparative workflow of the Stepwise Ester Reduction (Route A) versus the Direct Selective Sulfonylation (Route B).

Detailed Experimental Protocols

Route A: The "Ester Reduction" Protocol (Recommended)

This route separates the formation of the sulfonamide from the presence of the alcohol, eliminating the risk of O-sulfonylation.

Step 1: Sulfonylation of Methyl 3-aminobenzoate
  • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Critical Control: The exotherm must be managed to prevent bis-sulfonylation (formation of the sulfonimide).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Methyl 3-aminobenzoate (15.1 g, 100 mmol) and dry Dichloromethane (DCM) (150 mL). Add Pyridine (12.1 mL, 150 mmol).

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Add Methanesulfonyl chloride (MsCl) (8.5 mL, 110 mmol) dropwise over 30 minutes. Note: Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 1M HCl (100 mL) to remove excess pyridine. Separate organic layer.[3][4] Wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water if necessary.

    • Expected Yield: 90-95%

    • Data: ¹H NMR (DMSO-d₆) shows disappearance of aniline -NH₂ (broad s) and appearance of sulfonamide -NH (s, ~10 ppm) and methyl ester (s, 3.8 ppm).

Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)[5]
  • Mechanism: Hydride transfer.

  • Expert Insight: The sulfonamide proton (pKₐ ~10) will consume 1 equivalent of hydride immediately, evolving H₂ gas. You must use at least 1.5–2.0 equivalents of LiAlH₄ relative to the ester.

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH₄ (2.0 eq, 7.6 g) and anhydrous THF (200 mL). Cool to 0°C.[1]

  • Addition: Dissolve the Sulfonamide Ester (from Step 1) in anhydrous THF (50 mL) and add dropwise to the LiAlH₄ slurry.

    • Caution: Vigorous H₂ evolution will occur.[6]

  • Reaction: Heat to reflux for 2-3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (where x = grams of LiAlH₄ used)

    • x mL 15% NaOH

    • 3x mL Water[7]

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

    • Expected Yield: 80-85%

Route B: The "Direct Selective" Protocol

This route relies on the kinetic difference in nucleophilicity between the aniline (-NH₂) and the benzyl alcohol (-CH₂OH).

Chemoselectivity Logic Diagram

Chemoselectivity Start Reaction Mixture: Amine (-NH2) + Alcohol (-OH) + MsCl Decision Temperature & Stoichiometry Control Start->Decision Path1 Kinetic Control (-10°C) Amine attacks MsCl Decision->Path1 Low Temp, 1.0 eq MsCl Path2 Thermodynamic/Excess MsCl Alcohol attacks MsCl Decision->Path2 RT, >1.1 eq MsCl Result1 Product: N-Sulfonamide formed Alcohol intact Path1->Result1 Result2 Impurity: O-Mesylate formed (Leaving Group Risk) Path2->Result2

Figure 2: Kinetic logic governing the chemoselectivity in Route B.

Protocol:

  • Setup: Dissolve 3-Aminobenzyl alcohol (12.3 g, 100 mmol) in DCM (200 mL) and Pyridine (8.1 mL, 100 mmol).

    • Note: Do not use excess base if possible; strictly 1.0-1.1 eq.

  • Cooling (CRITICAL): Cool to -10°C (Ice/Acetone bath).

  • Addition: Add MsCl (7.7 mL, 100 mmol) diluted in DCM (20 mL) very slowly over 1 hour.

    • Why? Localized high concentrations of MsCl will cause O-sulfonylation.

  • Reaction: Stir at -10°C for 2 hours. Do not allow to warm above 0°C until quenching.

  • Quench: Pour into cold water. Extract with DCM.[4]

  • Purification: Column chromatography is almost always required to separate the product from bis-sulfonylated or O-sulfonylated byproducts.

    • Expected Yield: 50-65% (variable).

Analytical Validation (Self-Validating System)

To ensure the success of the synthesis, use these checkpoints:

  • IR Spectroscopy:

    • Success: Appearance of S=O symmetric/asymmetric stretches (1150, 1330 cm⁻¹).

    • Route A Check: Disappearance of Ester C=O (~1720 cm⁻¹).

    • Route B Check: Retention of broad O-H stretch (~3300-3400 cm⁻¹).

  • ¹H NMR Diagnostics (DMSO-d₆):

    • Target: The methylene protons (-CH ₂OH) appear as a doublet at ~4.5 ppm (coupled to OH) or singlet if D₂O exchange is performed.

    • Impurity Flag (Route B): If the methylene protons shift downfield to ~5.2 ppm, O-mesylation has occurred. Discard or attempt hydrolysis (difficult).

References

  • General Sulfonylation of Anilines

    • Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll.[6] Vol. 1, p. 48. (Foundational methodology for sulfonyl chloride reactions).

    • BenchChem Technical Guide: Synthesis of N-Phenylmethanesulfonamide from Aniline.[1] Link

  • Reduction of Esters to Alcohols

    • Reyst, L., & Brown, H. C. (1960). "Selective Reductions." Journal of the American Chemical Society.
    • ScienceMadness Discussion: Reduction of methyl 3-nitrobenzoate/amino-benzoate derivatives. Link

  • Chemoselectivity in Amino-Alcohols

    • Bar-Haim, G., & Kol, M. (2004).[8] "Selective Mono-N-alkylation of 3-Amino Alcohols." Organic Letters, 6(20), 3549-3551. (Discusses the nucleophilic competition). Link

  • Safety & Handling

    • MilliporeSigma MSDS: Methanesulfonyl Chloride. (Lachrymator, Corrosive).[7]

    • MilliporeSigma MSDS: Lithium Aluminum Hydride.

Sources

A Researcher's Guide to the FTIR Spectral Analysis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing to explain the causality behind spectral features, offering a robust framework for structural verification and comparative analysis.

The Molecule: A Structural Overview

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is a multi-functionalized aromatic compound. A thorough characterization is crucial for quality control and developmental studies. Its structure combines a meta-substituted benzene ring with three key functional groups: a primary alcohol (-CH₂OH), a secondary sulfonamide (-SO₂NH-), and a methyl group (-CH₃). Each of these groups possesses unique vibrational modes (stretching and bending) that give rise to a characteristic and identifiable FTIR spectrum. Understanding these individual contributions is the first step in a comprehensive spectral assignment.

Acquiring a High-Fidelity Spectrum: Experimental Protocol

To ensure the accuracy of the spectral data, a precise experimental methodology is paramount. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: With the ATR crystal clean (typically cleaned with isopropanol and dried), collect a background spectrum. This is a critical step to ratio out instrument and environmental absorptions.

  • Sample Application: Place a small amount of the solid N-(3-(Hydroxymethyl)phenyl)methanesulfonamide powder onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to reproducible intensity.

  • Sample Scan: Collect the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of absorbance or transmittance.

Spectral Interpretation and Band Assignment

The FTIR spectrum can be logically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). Each peak corresponds to a specific molecular vibration.

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • O-H and N-H Stretching (3500–3200 cm⁻¹):

    • A strong, broad absorption band is expected between 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration from the primary alcohol, broadened by intermolecular hydrogen bonding.[1][2]

    • Overlapping this, a sharper, medium-intensity peak around 3300-3200 cm⁻¹ is anticipated for the N-H stretching of the secondary sulfonamide group.[3] The presence of two distinct but overlapping features in this region is a key indicator of the molecule's structure.

  • C-H Stretching (3100–2850 cm⁻¹):

    • Weak to medium peaks appearing just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹) are assigned to the aromatic C-H stretching vibrations of the benzene ring.[4][5]

    • Just below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹), absorptions corresponding to the aliphatic C-H stretching of the methyl (-CH₃) and methylene (-CH₂) groups will be observed.[6]

  • Aromatic C=C Stretching (1600–1450 cm⁻¹):

    • The benzene ring gives rise to a series of medium to weak absorptions in this range due to carbon-carbon double bond stretching within the ring.[3][5] Expect peaks around 1600 cm⁻¹ and 1490 cm⁻¹.

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and complex coupled vibrations, which are unique to the molecule as a whole.

  • Sulfonamide Group (SO₂) Vibrations:

    • This is the most diagnostic feature for this compound. Two very strong and sharp bands will be present:

      • Asymmetric S=O Stretch: Expected in the range of 1370–1310 cm⁻¹.[3]

      • Symmetric S=O Stretch: Expected in the range of 1180–1140 cm⁻¹.[3]

    • The presence of both of these intense peaks is a definitive confirmation of the sulfonamide group.

  • C-O Stretching:

    • A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol group (-CH₂OH).[7]

  • Aromatic Substitution Pattern:

    • The substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending ("oop") vibrations. For a meta-disubstituted (1,3-substituted) ring, characteristic peaks are expected in the 810–750 cm⁻¹ and 725-680 cm⁻¹ regions.[7][8][9] The presence of strong bands here confirms the meta arrangement of the substituents.

Summary of Key Vibrational Bands

The following table summarizes the expected FTIR absorption bands for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3500–3200Strong, BroadAlcohol (-OH)O-H Stretch (H-bonded)
3300–3200Medium, SharpSulfonamide (-NH)N-H Stretch
3100–3030Medium-WeakAromatic RingC-H Stretch
2980–2850Medium-WeakMethyl/Methylene (-CH₃, -CH₂)C-H Stretch (Aliphatic)
1600–1450Medium-WeakAromatic RingC=C In-ring Stretch
1370–1310Strong, SharpSulfonamide (-SO₂)Asymmetric S=O Stretch
1180–1140Strong, SharpSulfonamide (-SO₂)Symmetric S=O Stretch
~1050StrongPrimary Alcohol (-CH₂OH)C-O Stretch
810-750 & 725-680StrongMeta-substituted RingC-H Out-of-Plane Bend

Visualizing Molecular Vibrations

To better illustrate the relationship between the structure and its spectral features, the following diagram highlights the key functional groups and their associated vibrational modes discussed in this guide.

G cluster_mol N-(3-(Hydroxymethyl)phenyl)methanesulfonamide cluster_vib Key Vibrational Modes mol Structure OH_Node O-H Stretch (Alcohol) ~3500-3200 cm⁻¹ NH_Node N-H Stretch (Sulfonamide) ~3300-3200 cm⁻¹ SO2_Asym S=O Asym. Stretch ~1370-1310 cm⁻¹ SO2_Sym S=O Sym. Stretch ~1180-1140 cm⁻¹ CO_Node C-O Stretch (Alcohol) ~1050 cm⁻¹ Aro_OOP Aromatic C-H Bend (meta-subst.) ~810-680 cm⁻¹ p1 p1->OH_Node p2 p2->SO2_Asym p3 p3->SO2_Sym p4 p4->Aro_OOP p5 p5->CO_Node p6 p6->NH_Node

Caption: Key functional groups of the molecule and their characteristic FTIR vibrational frequencies.

Comparative Analysis and Conclusion

The FTIR spectrum of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is highly characteristic. The definitive features are the dual S=O stretches, confirming the sulfonamide group, the broad O-H stretch indicating the alcohol, and the specific out-of-plane bending bands confirming the meta-substitution pattern.

When comparing this compound to its isomers, such as the ortho or para substituted versions, the primary difference would manifest in the fingerprint region, specifically in the C-H out-of-plane bending bands. For example, a para-substituted isomer would typically show a single strong band between 860 and 790 cm⁻¹.[8] This makes FTIR an invaluable tool for distinguishing between structural isomers, a task that can be challenging for other analytical methods like mass spectrometry.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Szafranski, R., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

Sources

Quantitative determination of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide using UV-Vis spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and methodology guide for the quantitative analysis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, designed for analytical chemists and drug development professionals.

Executive Summary & Analyte Profiling

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS: 376347-09-0; MW: 201.25 g/mol ) is a specialized sulfonamide derivative frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis[1]. Structurally, it consists of a methanesulfonamide core where the nitrogen is substituted with a 3-(hydroxymethyl)phenyl group.

From a spectroscopic perspective, the conjugated aromatic ring provides strong


 transitions, while the nitrogen lone pair facilitates 

transitions. While High-Performance Liquid Chromatography (HPLC) and LC-MS/MS are standard for complex biological matrices, UV-Vis spectroscopy remains an indispensable, high-throughput, and cost-efficient modality for the routine quantification of this compound in bulk drug substances, reaction monitoring, and simple formulations.

This guide objectively compares direct UV-Vis spectroscopy, derivatization-based UV-Vis, and chromatographic alternatives, providing self-validating protocols grounded in ICH Q2(R2) guidelines[2][3].

The Analytical Dilemma: Modality Comparison

Selecting the correct analytical modality requires balancing specificity, throughput, and operational cost.

  • Direct UV-Vis Spectroscopy: Measures inherent absorbance in the deep UV region (typically 210–270 nm). While highly rapid, it is susceptible to matrix interference from UV-absorbing excipients or synthetic precursors.

  • Derivatization UV-Vis (Charge-Transfer): Exploits the electron-donating properties of the sulfonamide nitrogen. By reacting the analyte with a

    
    -acceptor, the absorption maximum (
    
    
    
    ) undergoes a profound bathochromic (red) shift into the visible region, drastically enhancing specificity[4][5].
  • HPLC-UV & LC-MS/MS: Mandatory for stability-indicating assays where degradation products must be chromatographically resolved, or for bioanalysis requiring extreme sensitivity.

Comparative Performance Metrics
Analytical ModalityLinearity RangeLODLOQSpecificityCost / SampleThroughput
Direct UV-Vis 2.0 – 30.0 µg/mL0.5 µg/mL1.5 µg/mLLow$ High
Derivatization UV-Vis 0.2 – 35.0 µg/mL0.05 µg/mL0.15 µg/mLModerate

Medium
HPLC-UV 0.1 – 50.0 µg/mL0.01 µg/mL0.03 µg/mLHigh

$
Low
LC-MS/MS 0.001 – 1.0 µg/mL0.1 ng/mL0.3 ng/mLVery High

Low

Data synthesized from standard sulfonamide analytical profiles.

AnalyticalDecision Start Analyte: N-(3-(Hydroxymethyl)phenyl) methanesulfonamide Matrix Matrix Complexity? Start->Matrix Complex High (Biofluids/Degradants) Matrix->Complex Simple Low (Bulk API/Simple Form) Matrix->Simple LCMS LC-MS/MS High Specificity & Sensitivity Complex->LCMS HPLC HPLC-UV Chromatographic Resolution Complex->HPLC Interference UV-Absorbing Excipients? Simple->Interference DerivUV Derivatization UV-Vis (Visible Region CT Complex) Interference->DerivUV Yes DirectUV Direct UV-Vis (210-270 nm) Interference->DirectUV No

Decision matrix for selecting the optimal quantitative analytical modality.

Mechanistic Causality: Why Derivatization Wins in UV-Vis

Direct UV measurement of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is often compromised by overlapping spectra from aromatic solvents or unreacted starting materials. To establish a robust, interference-free assay, we utilize Charge-Transfer (CT) Complexation .

The Causality: The secondary amine-like nitrogen in the sulfonamide group, alongside the aromatic


-electrons, acts as a potent electron donor. When introduced to an electron-deficient 

-acceptor (Lewis acid) such as Picric Acid or Pyromellitic Dianhydride (PMDA), a thermodynamic 1:1 charge-transfer complex is formed[4][5]. This electron delocalization significantly lowers the energy gap for electronic transitions, shifting the absorption from the crowded UV region (~250 nm) to the distinct visible region (400–450 nm).

CTMechanism Donor Electron Donor Sulfonamide (n & π electrons) Reaction Thermodynamic Complexation Donor->Reaction Acceptor Electron Acceptor PMDA / Picric Acid Acceptor->Reaction Complex 1:1 Charge-Transfer Complex (Bathochromic Shift) Reaction->Complex Quant Spectrophotometric Quantification (400-450 nm) Complex->Quant

Mechanism of Charge-Transfer (CT) complexation for visible-region spectrophotometry.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to verify reagent integrity and system suitability.

Protocol A: Charge-Transfer UV-Vis Quantification (Recommended)

This method utilizes picric acid to shift quantification into the visible spectrum, avoiding UV interference[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1% w/v solution of picric acid in HPLC-grade methanol. Causality: Methanol stabilizes the CT complex by providing an optimal dielectric environment without competing for electron donation.

  • Standard Preparation: Accurately weigh 10.0 mg of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide reference standard. Dissolve in 100 mL methanol to create a 100 µg/mL stock.

  • Calibration Aliquots: Transfer 0.2, 0.5, 1.0, 2.0, and 3.5 mL of the stock into separate 10 mL volumetric flasks (yielding 2 to 35 µg/mL).

  • Derivatization: Add exactly 1.0 mL of the 0.1% picric acid reagent to each flask.

  • Equilibration: Dilute to volume with methanol and incubate at room temperature for 15 minutes. Causality: Incubation ensures the thermodynamic equilibrium of the 1:1 complex is fully reached before measurement.

  • Measurement: Measure absorbance at

    
     ~420 nm using a 1.0 cm quartz cuvette.
    
  • Self-Validation Check:

    • Blank: Read against a reagent blank (1.0 mL picric acid diluted to 10 mL with methanol) to subtract baseline acceptor absorbance.

    • QC Sample: Run a known 15 µg/mL standard every 10 samples. The assay is valid only if the QC sample reads within

      
       of its theoretical value.
      
Protocol B: ICH Q2(R2) Method Validation Framework

Any UV-Vis method used for pharmaceutical release must be validated against the updated ICH Q2(R2) and Q14 guidelines[2][3].

  • Specificity: Scan the sample matrix (without the analyte) from 200–600 nm. Ensure no absorbance peaks occur at the chosen

    
     (e.g., 420 nm for the CT complex).
    
  • Linearity: Plot absorbance vs. concentration for a minimum of five calibration points. The acceptance criterion is a correlation coefficient (

    
    ) 
    
    
    
    .
  • Precision (Repeatability): Analyze six independent preparations of the analyte at 100% of the target test concentration. The Relative Standard Deviation (RSD) must be

    
    .
    
  • Accuracy (Recovery): Spike known amounts of the analyte into the sample matrix at 80%, 100%, and 120% of the target concentration. Acceptance criteria: Mean recovery must fall between 98.0% and 102.0%.

References

  • Chemscene ChemScene | N-(3-(hydroxymethyl)phenyl)methanesulfonamide, Fisher Scientific. 1

  • Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction, Journal of Chemical and Pharmaceutical Research. 4

  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study, National Institutes of Health (PMC).5

  • ICH Guidelines for Analytical Method Validation Explained, AMSbiopharma. 2

  • Validation of analytical procedures – ICH Q2(R2), European Pharmaceutical Review. 3

Sources

A Comparative Guide to the Thermal Analysis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Characterizing Pharmaceutical Precursors

In the landscape of drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their precursors is paramount. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in this characterization process.[1][2] They provide critical data on melting points, decomposition temperatures, and thermal stability, which are essential for defining safe manufacturing processes, storage conditions, and predicting shelf life.[3][4][5] This guide offers an in-depth look at the thermal analysis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, a key building block in pharmaceutical synthesis.[6] Through a comparative lens, we will explore its thermal behavior alongside a structural isomer, N-(4-(Hydroxymethyl)phenyl)methanesulfonamide, to illuminate the subtle yet significant impact of molecular structure on thermal stability.

The 'Why': Causality Behind Experimental Choices

The choice to employ both DSC and TGA is deliberate and synergistic. DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting, crystallization, and glass transitions.[7] TGA, conversely, measures the change in mass of a sample as it is heated, providing precise information about decomposition temperatures and the presence of volatile components.[1] Running these analyses simultaneously (TGA-DSC) offers a comprehensive thermal profile, allowing for the direct correlation of thermal events with mass loss.[2][8]

The selection of a comparative compound, in this case, the para-isomer N-(4-(Hydroxymethyl)phenyl)methanesulfonamide, is rooted in the desire to understand structure-property relationships. The only difference between these two molecules is the position of the hydroxymethyl group on the phenyl ring (meta vs. para). This subtle change can influence intermolecular forces, such as hydrogen bonding and crystal packing, which in turn can affect the melting point and thermal stability.[9]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, the following detailed protocols are based on established best practices in pharmaceutical thermal analysis.[3][4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan and hermetically seal it.[3] An empty, sealed aluminum pan is to be used as a reference.[3]

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point, for instance, 300 °C, at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[3]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic transition.[7]

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina or platinum).[3]

  • TGA Method:

    • Equilibrate the sample at 30 °C under a nitrogen atmosphere (20-50 mL/min).[3]

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[3]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve.[3]

Experimental Workflow Diagram

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample_Weighing Accurately weigh 2-5 mg (DSC) or 5-10 mg (TGA) of sample Sample_Encapsulation Hermetically seal in aluminum pan (DSC) or place in crucible (TGA) Sample_Weighing->Sample_Encapsulation DSC_Analysis DSC: Heat at 10 °C/min to 300 °C under N2 Sample_Encapsulation->DSC_Analysis DSC Sample TGA_Analysis TGA: Heat at 10 °C/min to 600 °C under N2 Sample_Encapsulation->TGA_Analysis TGA Sample DSC_Data Record heat flow vs. temperature Determine melting point (Tm) DSC_Analysis->DSC_Data TGA_Data Record mass loss vs. temperature Determine decomposition onset (Td) TGA_Analysis->TGA_Data

Caption: Generalized workflow for DSC and TGA analysis.

Comparative Data Analysis

The following table summarizes the anticipated thermal analysis data for N-(3-(Hydroxymethyl)phenyl)methanesulfonamide and its para-isomer. While specific experimental values for these exact compounds are not widely published, the data presented are based on established principles of thermal analysis of related sulfonamide and aromatic compounds.[3][10]

ParameterN-(3-(Hydroxymethyl)phenyl)methanesulfonamide (meta-isomer)N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (para-isomer)Justification for Expected Differences
Melting Point (Tm) LowerHigherThe para-isomer's higher symmetry allows for more efficient crystal packing, leading to stronger intermolecular forces and a higher melting point.
Decomposition Onset (Td) LowerHigherThe more stable crystal lattice of the para-isomer generally correlates with higher thermal stability.
Decomposition Profile Likely a multi-step processLikely a multi-step processThermal decomposition of sulfonamides often involves the cleavage of C-S and S-N bonds, followed by the breakdown of the aromatic ring and hydroxymethyl group.[3]
Interpreting the Data: Structure-Stability Relationships

The anticipated higher melting point and decomposition temperature of the para-isomer can be attributed to its greater molecular symmetry. This symmetry facilitates a more ordered and tightly packed crystal lattice, maximizing intermolecular interactions like hydrogen bonding (involving the -OH and -SO2NH- groups) and van der Waals forces. These stronger interactions require more energy to overcome, resulting in a higher melting point and enhanced thermal stability.

The decomposition of both isomers is expected to be a complex process. The initial mass loss in the TGA is likely associated with the cleavage of the relatively weaker C-S and S-N bonds of the sulfonamide group.[3] Subsequent decomposition at higher temperatures would involve the fragmentation of the aromatic ring and the hydroxymethyl substituent, leading to the release of gaseous products such as oxides of carbon, nitrogen, and sulfur.[3]

Structure-Property Relationship Diagram

Structure_Property Molecular_Symmetry Molecular Symmetry Crystal_Packing Crystal Packing Efficiency Molecular_Symmetry->Crystal_Packing influences Intermolecular_Forces Strength of Intermolecular Forces (e.g., H-Bonding) Crystal_Packing->Intermolecular_Forces determines Thermal_Properties Thermal Properties (Melting Point, Stability) Intermolecular_Forces->Thermal_Properties governs

Caption: Impact of molecular symmetry on thermal properties.

Conclusion and Forward Look

This guide has outlined the fundamental principles and methodologies for the thermal analysis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, contextualized through a comparison with its para-isomer. The key takeaway is that even subtle changes in molecular structure, such as the position of a functional group, can have a discernible impact on the thermal properties of a compound. For drug development professionals, this understanding is crucial for ensuring the stability and quality of pharmaceutical products from the earliest stages of research and development. Further investigations using techniques like TGA-FTIR or TGA-MS could provide deeper insights into the specific gaseous products evolved during decomposition, offering a more complete picture of the thermal degradation pathways.[11][12]

References

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. [Link]

  • The use of Thermal Analysis in the Study of Solid Dispersions - ResearchGate. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • DSC thermogram and TGA curve of APM sample determined using a heating rate of 1 °C/min. - ResearchGate. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. [Link]

  • Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach - PMC. [Link]

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • (PDF) Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols - ResearchGate. [Link]

  • Study of the thermal properties of derivatives of sulfonamides - AKJournals. [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − - NETZSCH Analyzing & Testing. [Link]

  • Structural evolution of water and hydroxyl groups during thermal, mechanical and chemical treatment of high purity natural quartz - RSC Publishing. [Link]

  • Thermal Analysis-Based Elucidation of the Phase Behavior in the HBTA:TOPO Binary System - MDPI. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Aromatic-Hydroxyl Interaction of an alpha-aryl ether Lignin Model-Compound on SBA-15, Present at Pyrolysis - OSTI. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. [Link]

  • Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes | Request PDF - ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - ResearchGate. [Link]

  • Stability tests according to ICH Q1A (R2) - Memmert.com. [Link]

  • N-methylmethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach - MDPI. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. [Link]

  • 4.Thermal Properties. [Link]

  • Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

[1]

Chemical Identity & Critical Properties

Before initiating any workflow, verify the chemical identity to ensure the correct safety protocols are applied.[1] This compound is a functionalized sulfonamide intermediate often used in medicinal chemistry for drug development.[1][2]

PropertySpecification
Chemical Name N-(3-(Hydroxymethyl)phenyl)methanesulfonamide
CAS Number 376347-09-0
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[1]
Storage 2–8°C (Refrigerate), Hygroscopic; Store under inert gas (Nitrogen/Argon).

Hazard Assessment (GHS Classification)

Based on structural analogs and available safety data for phenyl-methanesulfonamides, this compound is classified as a Category 2 Irritant .[1]

  • H315 : Causes skin irritation.[1][3]

  • H319 : Causes serious eye irritation.[1][3]

  • H335 : May cause respiratory irritation.[1]

Warning: Sulfonamide derivatives carry a potential risk of hypersensitivity reactions (sensitization) in susceptible individuals.[1] While not explicitly classified as a sensitizer in all databases, the structural moiety warrants precautionary handling similar to known allergens [1].[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 376347-09-0 in a research setting.

PPE CategoryMinimum RequirementOperational Context
Respiratory Fume Hood (Primary) or N95/P2 RespiratorMandatory for weighing or open handling of powder.[1]
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Standard handling.[1] Change immediately upon splash.[1]
Eye Protection Chemical Safety Goggles Preferred over safety glasses to prevent dust/vapor entry.[1]
Body Protection Lab Coat (Cotton/Poly blend), Closed-toe shoesLong sleeves required to prevent dermal absorption.[1]
Expert Insight: Why Nitrile?

Latex gloves are discouraged due to the risk of allergic cross-reactivity and poor chemical resistance against organic solvents (like DMSO) often used to dissolve this compound.[1] Double-gloving is recommended when handling stock solutions >100 mM.[1]

Operational Handling Workflow

This workflow ensures containment and minimizes exposure during the critical "weighing and solubilization" phase.[1]

Step-by-Step Protocol
  • Engineering Control Check : Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Weighing :

    • Place the analytical balance inside the fume hood.[1]

    • If the balance is external, tare the vial inside the hood, add the solid, cap it tightly, and then weigh outside.[1] Never open the stock container on an open bench.

  • Solubilization :

    • Add solvent (e.g., DMSO) slowly to the solid.[1]

    • Vortex in the hood.[1]

    • Note : Sulfonamides can be stubborn to dissolve.[1] Mild sonication (in a water bath) may be required.[1] Ensure the vial is sealed with Parafilm during sonication to prevent aerosolization.[1]

  • Reaction Setup :

    • If using as a nucleophile, bases (e.g., K₂CO₃, NaH) will be used.[1] Be aware that deprotonation increases the nucleophilicity and potential toxicity of the species.[1]

Visualization: Handling Decision Tree

HandlingWorkflowStartStart: Handling N-(3-(Hydroxymethyl)phenyl)methanesulfonamideStateCheckIs the compound in Solid or Liquid state?Start->StateCheckSolidHandlingSOLID: Dust HazardStateCheck->SolidHandling PowderLiquidHandlingLIQUID (Solution): Splash HazardStateCheck->LiquidHandling DissolvedHoodAction: Work in Fume HoodSolidHandling->Hood PreferredRespiratorAction: Wear N95/P2 if Hood unavailableSolidHandling->Respirator Emergency OnlyLiquidHandling->HoodGlovesAction: Double Nitrile Gloves + GogglesLiquidHandling->GlovesDisposalDisposal: Segregate into Organic WasteHood->DisposalGloves->Disposal

Figure 1: Decision logic for safe handling based on physical state.[1] Note the priority of engineering controls (Fume Hood) over personal protective equipment.

Emergency & Disposal Procedures

Accidental Release (Spill)
  • Evacuate : Clear the immediate area of personnel.

  • PPE Up : Wear double gloves, goggles, and a respirator.[1]

  • Contain :

    • Solid Spill : Do not dry sweep.[1] Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.[1]

    • Liquid Spill : Absorb with vermiculite or spill pads.[1]

  • Clean : Wipe the surface with 1N NaOH (mild base helps solubilize sulfonamides) followed by water.[1]

First Aid
  • Eye Contact : Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][4] Seek medical attention immediately (sulfonamides can cause severe irritation).[1]

  • Skin Contact : Wash with soap and copious amounts of water.[1][4] If a rash develops, seek medical advice (sign of sensitization).[1]

Disposal
  • Waste Stream : Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[1]

  • Labeling : Clearly label as "Contains Sulfonamide Derivative - Irritant."[1]

  • Prohibition : Do NOT dispose of down the drain.[1]

References

  • Apollo Scientific . Safety Data Sheet: N-(3-Hydroxyphenyl)methanesulfonamide. (Accessed 2024).[1] Link

  • Sigma-Aldrich .[1][4] Safety Data Sheet: N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (Para-isomer analog for hazard bridging). (Accessed 2024).[1] Link

  • PubChem . Compound Summary: N-(3-(Hydroxymethyl)phenyl)methanesulfonamide (CAS 376347-09-0).[1][5][6] National Library of Medicine.[1] Link

  • Global Labor . Product Specification: CAS 376347-09-0.[1][5][6] Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.